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  • Product: 2-(4-Bromo-3-nitrophenyl)acetic acid
  • CAS: 1261603-30-8

Core Science & Biosynthesis

Foundational

Comprehensive Profiling and Synthetic Methodologies for 2-(4-Bromo-3-nitrophenyl)acetic acid

An In-Depth Technical Whitepaper for Drug Development Professionals Executive Summary As a Senior Application Scientist, I frequently evaluate bifunctional building blocks that serve as critical nodes in complex pharmace...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Whitepaper for Drug Development Professionals

Executive Summary

As a Senior Application Scientist, I frequently evaluate bifunctional building blocks that serve as critical nodes in complex pharmaceutical syntheses. 2-(4-Bromo-3-nitrophenyl)acetic acid (CAS: 1261603-30-8) is a highly versatile, tri-functional aromatic intermediate. It possesses an acetic acid moiety for amidation, a nitro group for reductive heterocyclization, and a bromine atom primed for transition-metal-catalyzed cross-coupling. This whitepaper elucidates the physicochemical properties, mechanistic causality behind its synthetic routing, and self-validating protocols necessary to ensure strict regiochemical control during its preparation.

Chemical Structure & Physicochemical Profiling

Understanding the exact thermodynamic and electronic behavior of a building block is the first step in successful API design. The molecular architecture of 2-(4-Bromo-3-nitrophenyl)acetic acid features a phenyl ring substituted with an electron-withdrawing nitro group at the 3-position and a polarizable bromine atom at the 4-position.

Mechanistic Causality of the Structure: The nitro group at the 3-position exerts a strong −I (inductive) and −M (mesomeric) effect. While its mesomeric effect directs electrophiles to the meta position, its inductive withdrawal significantly depletes electron density from the adjacent C4–bromine bond. This electronic depletion lowers the activation energy required for the oxidative addition of Palladium(0) species, making the C-Br bond highly reactive for Suzuki-Miyaura and Heck cross-coupling reactions.

The quantitative physical properties, critical for predicting downstream pharmacokinetics such as Blood-Brain Barrier (BBB) permeability, are summarized below based on verified [1].

Table 1: Physicochemical Properties Summary
PropertyValueScientific Implication
Chemical Name 2-(4-Bromo-3-nitrophenyl)acetic acidStandardized IUPAC nomenclature.
CAS Registry Number 1261603-30-8Unique identifier for regulatory compliance[1].
Molecular Formula C8H6BrNO4Determines mass balance in synthetic scaling[1].
Molecular Weight 260.04 g/mol Optimal low-MW fragment for lead generation[1].
Topological Polar Surface Area 83.1 ŲHigh polarity; requires masking (e.g., esterification) for BBB transit.
Hydrogen Bond Donors 1Provided by the terminal -COOH group.
Hydrogen Bond Acceptors 4Provided by the -NO2 and -COOH oxygen atoms.
Rotatable Bonds 2Confers moderate conformational flexibility.

Regioselective Synthesis Protocol

A common pitfall in the synthesis of substituted phenylacetic acids is the loss of regiocontrol. Direct nitration of[2] typically yields the 2-nitro isomer, because the alkyl (-CH2COOH) group is weakly activating and ortho-directing, outcompeting the deactivating bromine atom.

To achieve the precise 3-nitro, 4-bromo substitution pattern, a Sandmeyer-driven workflow starting from 4-aminophenylacetic acid is the most reliable, self-validating approach.

Step-by-Step Methodology

Phase 1: Regioselective Nitration of Protected Amine

  • Protection: Dissolve 4-aminophenylacetic acid in acetic anhydride to yield the N-acetyl protected intermediate. Causality: Protection prevents the destructive oxidation of the primary amine by nitric acid and sterically modulates its activating power to ensure strict ortho-regioselectivity.

  • Nitration: Cool the solution to 0°C. Add a nitrating mixture (HNO3/H2SO4) dropwise, maintaining the temperature below 5°C to prevent dinitration.

  • Deprotection: Quench the reaction in ice water, isolate the precipitate, and reflux in 6M HCl to hydrolyze the acetyl group, yielding 4-amino-3-nitrophenylacetic acid.

Phase 2: Diazotization and Sandmeyer Bromination 4. Diazotization: Suspend the intermediate in aqueous HBr (48%) at 0°C. Slowly add an aqueous solution of sodium nitrite (NaNO2).

  • Self-Validating Check: The suspension will turn into a clear diazonium salt solution. A starch-iodide paper test must turn blue-black, confirming the necessary slight excess of nitrous acid.
  • Bromination: Transfer the cold diazonium solution dropwise into a solution of Copper(I) Bromide (CuBr) in HBr at 60°C.
  • Causality: The reaction must be conducted in an aqueous HBr matrix rather than pure water. This ensures the bromide ion concentration overwhelmingly favors the radical recombination step, preventing the formation of phenol byproducts.
  • Isolation: Extract with ethyl acetate, wash with brine, dry over MgSO4, and concentrate in vacuo to yield the target compound.

    SynthesisRoute A 4-Aminophenylacetic Acid B N-Acetylation (Protection) A->B C Nitration (HNO3/H2SO4) Regioselective ortho to -NHAc B->C D Deprotection (HCl/H2O) C->D E 4-Amino-3-nitrophenylacetic Acid D->E F Diazotization (NaNO2/HCl) E->F G Sandmeyer Bromination (CuBr/HBr) F->G H 2-(4-Bromo-3-nitrophenyl)acetic acid G->H

    Regioselective synthesis workflow via Sandmeyer bromination.

Analytical Self-Validation System

Trustworthiness in chemical synthesis requires rigorous analytical proof. To confirm that the synthesized batch is indeed the 3-nitro isomer and not the 2-nitro byproduct, 1H Nuclear Magnetic Resonance (NMR) spectroscopy serves as a self-validating system. The coupling constants ( J ) of the aromatic protons will definitively prove the substitution pattern.

Table 2: 1H NMR Diagnostic Validation (Expected Shifts in DMSO-d6)
Proton PositionMultiplicityExpected Chemical Shift (δ, ppm)Coupling Constant (J, Hz)Diagnostic Significance
H-2 (ortho to NO2)Doublet~7.9 - 8.1 J≈2.0 Small meta-coupling confirms it is isolated between two substituents.
H-5 (ortho to Br)Doublet~7.7 - 7.8 J≈8.0 Large ortho-coupling confirms an adjacent proton at H-6.
H-6 (para to NO2)Doublet of Doublets~7.4 - 7.6 J≈8.0,2.0 Splitting by both H-5 (ortho) and H-2 (meta) confirms the 1,2,4-trisubstituted core.
-CH2- Singlet~3.7 - 3.8-Confirms the intact acetic acid methylene bridge.

Downstream Pharmaceutical Applications

Because 4-bromophenylacetic acid derivatives are highly valued as standard reference materials and growth inhibitors[3], the addition of the nitro group expands its utility into complex heterocycle synthesis.

By utilizing the orthogonal reactivity of the three functional groups, researchers can construct complex Active Pharmaceutical Ingredients (APIs). For instance, reducing the nitro group to an aniline, followed by intramolecular cyclization with the acetic acid moiety, rapidly yields functionalized oxindoles—a privileged scaffold in oncology and neurology drug discovery.

ApplicationPathways Core 2-(4-Bromo-3-nitrophenyl)acetic acid (Bifunctional Core) Pd Pd-Catalyzed Cross-Coupling (Suzuki/Heck on C-Br) Core->Pd Arylation Red Nitro Reduction (Fe/HCl or Pd/C, H2) Core->Red Amine Formation Amide Amidation/Esterification (on -COOH) Core->Amide Conjugation API Active Pharmaceutical Ingredients (APIs) Pd->API Indole Indole/Oxindole Derivatives Red->Indole Amide->API

Downstream pharmaceutical application pathways for the bifunctional core.

References

  • Wikipedia. "4-Bromophenylacetic acid - Preparation and Reactions." Available at:[Link][2]

Sources

Exploratory

2-(4-Bromo-3-nitrophenyl)acetic Acid: Molecular Weight, Solubility Profiling, and Formulation Strategies

A Technical Whitepaper for Drug Development Professionals Executive Summary In early-stage drug discovery and medicinal chemistry, the efficient handling, formulation, and derivatization of synthetic intermediates are cr...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Drug Development Professionals

Executive Summary

In early-stage drug discovery and medicinal chemistry, the efficient handling, formulation, and derivatization of synthetic intermediates are critical to maintaining project velocity. 2-(4-Bromo-3-nitrophenyl)acetic acid (CAS: 1261603-30-8) is a highly versatile bifunctional building block. Featuring a reactive carboxylic acid, a reducible nitro group, and a cross-coupling-ready aryl bromide, it serves as a foundational scaffold for complex active pharmaceutical ingredients (APIs).

As a Senior Application Scientist, I have designed this guide to move beyond basic data sheets. Here, we will dissect the causality behind its physicochemical properties, explore the thermodynamic drivers of its solubility profile, and provide field-proven, self-validating protocols for its formulation[1].

Physicochemical Profiling & Structural Causality

The behavior of a molecule in solution is dictated by the precise interplay of its molecular weight, functional groups, and electronic distribution. The molecular weight of 2-(4-Bromo-3-nitrophenyl)acetic acid is 260.04 g/mol [1]. This low molecular weight is highly advantageous, placing the compound well within the Lipinski Rule of 5 parameters for oral bioavailability and allowing ample "molecular weight budget" for downstream derivatization.

However, the structural composition presents specific thermodynamic challenges. The bulky, highly lipophilic bromine atom and the electron-withdrawing nitro group create a polarized yet hydrophobic aromatic core.

Table 1: Quantitative Physicochemical Properties
PropertyValueStructural Implication
Compound Name 2-(4-Bromo-3-nitrophenyl)acetic acidN/A
CAS Number 1261603-30-8Standardized chemical tracking[2].
Molecular Formula C8H6BrNO4High heteroatom-to-carbon ratio.
Molecular Weight 260.04 g/mol Ideal for fragment-based or early lead synthesis[1].
H-Bond Donors 1 (-OH of carboxylic acid)Limits non-specific protein binding.
H-Bond Acceptors 4 (Nitro and Carbonyl oxygens)Favorable for kinase/receptor interactions.
Estimated pKa ~4.3 (Acetic acid moiety)Dictates pH-dependent aqueous solubility.

Solubility Profile & Thermodynamic Considerations

Understanding the solubility of 2-(4-Bromo-3-nitrophenyl)acetic acid requires analyzing the hydration energy penalty. In neutral or acidic water (pH < 4.0), the compound remains fully protonated. The hydrophobic bromo-nitro phenyl ring dominates the molecule's surface area, resulting in a high hydration penalty and poor aqueous solubility.

The Causality of Solvent Selection:

  • Polar Aprotic Solvents (DMSO/DMF): These are the optimal primary solvents. The strong dipole moments of Dimethyl Sulfoxide (DMSO) effectively solvate both the polar nitro/carboxylic acid groups and the hydrophobic aromatic ring, overcoming the crystal lattice energy of the powder[3].

  • Aqueous Base (pH > 6.0): To achieve aqueous solubility, we must exploit the carboxylic acid handle. By raising the pH of the aqueous buffer above the molecule's pKa (~4.3), the acid deprotonates to form a carboxylate anion. The resulting ion-dipole interaction with water is thermodynamically favorable enough to drag the hydrophobic aromatic core into solution.

SolubilizationWorkflow Start 2-(4-Bromo-3-nitrophenyl) acetic acid Decision Solvent Selection Start->Decision DMSO Polar Aprotic (DMSO / DMF) Decision->DMSO Water Aqueous Buffer (pH < 4.0) Decision->Water Base Aqueous Base (pH > 6.0) Decision->Base Stock 100 mM Stock (Fully Soluble) DMSO->Stock Precipitate Suspension / Insoluble (Do Not Use) Water->Precipitate Salt Carboxylate Salt (Soluble) Base->Salt

Workflow for solubilizing 2-(4-Bromo-3-nitrophenyl)acetic acid based on pH and solvent polarity.

Experimental Workflows: Self-Validating Protocols

To ensure reproducibility across assays, formulation protocols must be treated as self-validating systems. The following methodologies incorporate built-in quality control steps to verify complete dissolution.

Protocol 1: Preparation of a 100 mM Master Stock in DMSO

Causality: Establishing a high-concentration master stock in an anhydrous environment prevents hydrolytic degradation and allows for high-dilution factors in downstream aqueous assays.

  • Gravimetric Analysis: Weigh exactly 26.00 mg of 2-(4-Bromo-3-nitrophenyl)acetic acid powder into a sterile, static-free glass vial.

  • Solvent Addition: Add exactly 1.00 mL of anhydrous, cell-culture grade DMSO (≥99.9% purity).

  • Agitation: Vortex the mixture at 1500 RPM for 60 seconds. If micro-particulates persist, apply sonication in a water bath at 25°C for 2 minutes.

  • System Validation: Visually inspect the solution against a dark background under direct light. The solution must be completely clear. Any Tyndall effect (light scattering) indicates incomplete dissolution.

  • Storage: Aliquot into 50 µL volumes in amber microcentrifuge tubes to prevent photodegradation of the nitroaromatic system. Store at -20°C.

Protocol 2: Aqueous Formulation for In Vitro Assays (pH-Adjusted)

Causality: Direct addition of DMSO stocks to unbuffered water causes rapid precipitation ("crashing out"). Pre-adjusting the aqueous buffer pH ensures immediate ionization of the carboxylic acid upon contact.

  • Buffer Preparation: Prepare a 100 mM Phosphate Buffered Saline (PBS) solution. Adjust the pH to 7.4 using 0.1 M NaOH.

  • Dilution: Pipette 10 µL of the 100 mM DMSO master stock directly into 990 µL of the pH 7.4 PBS buffer while vortexing continuously. This rapid mixing prevents localized high concentrations of the hydrophobic free acid.

  • Equilibration: Allow the solution to equilibrate at room temperature for 15 minutes. The final concentration is 1 mM with 1% (v/v) DMSO.

  • System Validation: Centrifuge the final solution at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube. The absence of a visible pellet confirms that the compound has successfully formed a soluble carboxylate salt and remains in solution.

Synthetic Utility in Medicinal Chemistry

The true value of 2-(4-Bromo-3-nitrophenyl)acetic acid lies in its orthogonal reactivity. Because the molecular weight is strictly 260.04 g/mol , medicinal chemists can selectively react the three distinct functional groups to build complex architectures without rapidly exceeding the 500 g/mol limit of oral drug space.

SyntheticDerivatization Core Core Scaffold (MW: 260.04 g/mol) Nitro -NO2 Group Core->Nitro Bromo -Br Group Core->Bromo Acid -COOH Group Core->Acid Red Reduction (Aniline Formation) Nitro->Red Pd Pd-Catalyzed Cross-Coupling Bromo->Pd Amide Amide Coupling (Peptide Synthesis) Acid->Amide

Key derivatization pathways for 2-(4-Bromo-3-nitrophenyl)acetic acid in medicinal chemistry.

  • The Bromo Group: Acts as an electrophile for Palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions to extend the aryl system.

  • The Nitro Group: Can be selectively reduced (e.g., via Pd/C and H2, or Fe/HCl) to an aniline, providing a nucleophilic handle for subsequent urea or sulfonamide formation.

  • The Acetic Acid Group: Readily undergoes amide coupling (using standard reagents like HATU or EDC/NHS) to attach aliphatic amines or amino acids.

References

  • Title: 4-Bromo-3-nitrophenylacetic Acid SY210719 (CAS: 1261603-30-8) Source: Accela ChemBio URL: [Link]

Sources

Foundational

1H NMR and 13C NMR spectrum analysis of 2-(4-Bromo-3-nitrophenyl)acetic acid

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-(4-Bromo-3-nitrophenyl)acetic acid Introduction 2-(4-Bromo-3-nitrophenyl)acetic acid is a substituted aromatic carboxylic acid. Compounds of this n...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-(4-Bromo-3-nitrophenyl)acetic acid

Introduction

2-(4-Bromo-3-nitrophenyl)acetic acid is a substituted aromatic carboxylic acid. Compounds of this nature serve as versatile intermediates in organic synthesis, particularly in the development of pharmaceutical agents and agrochemicals where the functional groups—a carboxylic acid, a nitro group, and a bromine atom—allow for a wide range of subsequent chemical transformations.[1] The precise characterization of such molecules is paramount to ensure the identity and purity of synthetic intermediates, a task for which Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful and definitive tool.

This technical guide, presented from the perspective of a Senior Application Scientist, provides a comprehensive analysis of the predicted ¹H and ¹³C NMR spectra of 2-(4-Bromo-3-nitrophenyl)acetic acid. While experimentally obtained spectra are the gold standard, this document synthesizes data from analogous structures and foundational NMR principles to offer a robust, predictive interpretation. We will delve into the causality behind expected chemical shifts, coupling constants, and peak assignments, providing a self-validating framework for researchers working with this or structurally related compounds.

Part 1: Predicted ¹H NMR Spectrum Analysis

The proton NMR spectrum provides a detailed map of the hydrogen environments within a molecule. For 2-(4-Bromo-3-nitrophenyl)acetic acid, we anticipate signals in both the aromatic and aliphatic regions. The analysis hinges on understanding the electronic effects of the substituents on the phenyl ring. The nitro group (-NO₂) is a strong electron-withdrawing group through both resonance and induction, while the bromine (-Br) is electron-withdrawing by induction but weakly electron-donating by resonance. The acetic acid moiety (-CH₂COOH) is weakly electron-withdrawing.

Molecular Structure and Proton Environments

To visualize the distinct proton environments, the molecular structure with labeled protons is presented below.

Caption: Molecular structure of 2-(4-Bromo-3-nitrophenyl)acetic acid.

Predicted Chemical Shifts (δ), Multiplicities, and Coupling Constants (J)

The aromatic region (typically δ 6.5-8.5 ppm) will be most informative for confirming the substitution pattern.[2]

  • H₂ (ortho to -CH₂COOH, meta to -NO₂): This proton is expected to appear as a doublet of doublets (dd). It is deshielded by the adjacent electron-withdrawing nitro group. The predicted chemical shift is around δ 8.15 ppm . It will exhibit meta coupling to H₆ (⁴J ≈ 2-3 Hz) and ortho coupling to H₆, though this is not applicable here as C1 is substituted. It will show ortho coupling to the proton at C1 if it existed, but since C1 is substituted, we look at other couplings. The primary splitting will be a small doublet due to meta-coupling from H6.

  • H₆ (ortho to -CH₂COOH, meta to -Br): This proton is adjacent to the weakly deactivating acetic acid group and meta to the bromine. It is expected to appear as a doublet of doublets (dd). Its chemical shift is predicted to be around δ 7.80 ppm . It will show ortho coupling to H₅ (³J ≈ 8-9 Hz) and meta coupling to H₂ (⁴J ≈ 2-3 Hz).

  • H₅ (ortho to -Br, meta to -CH₂COOH): This proton is ortho to the bromine atom and meta to the acetic acid group. It is expected to appear as a doublet (d) due to ortho coupling with H₆. The predicted chemical shift is around δ 7.45 ppm (³J ≈ 8-9 Hz).

The aliphatic region will contain the methylene and carboxylic acid protons.

  • -CH₂- (Methylene protons): These protons are benzylic and adjacent to a carboxylic acid group, which places them in the δ 3.5-4.0 ppm range.[3] A singlet is expected as there are no adjacent protons. Predicted chemical shift: δ 3.81 ppm (s, 2H) .

  • -COOH (Carboxylic acid proton): The carboxylic acid proton is highly deshielded and its signal is typically broad. It appears far downfield, often above δ 10 ppm.[4] Its chemical shift is highly dependent on the solvent and concentration. Predicted chemical shift: δ 11.0 - 13.0 ppm (br s, 1H) .

Part 2: Predicted ¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their electronic nature. Due to the lack of symmetry in the molecule, we expect to see signals for all eight carbon atoms.

Predicted Chemical Shifts (δ)
  • C=O (Carboxylic Carbon): Carboxylic acid carbons are significantly deshielded and appear in the δ 170-180 ppm range.[5] Predicted chemical shift: ~δ 177 ppm .

  • Aromatic Carbons (C₁-C₆): The chemical shifts of the aromatic carbons are influenced by the electronic properties of the substituents.

    • C-NO₂ (C₃): The carbon directly attached to the strongly electron-withdrawing nitro group will be significantly deshielded. Predicted chemical shift: ~δ 148 ppm .

    • C-Br (C₄): The carbon bearing the bromine atom (ipso-carbon) is deshielded, but less so than the carbon attached to the nitro group. Predicted chemical shift: ~δ 122 ppm .

    • C-CH₂COOH (C₁): The ipso-carbon attached to the acetic acid group. Predicted chemical shift: ~δ 135 ppm .

    • C₂: This carbon is ortho to the acetic acid group and meta to the nitro group. Predicted chemical shift: ~δ 132 ppm .

    • C₅: This carbon is ortho to the bromine and meta to the acetic acid group. Predicted chemical shift: ~δ 130 ppm .

    • C₆: This carbon is ortho to the acetic acid group and meta to the bromine. Predicted chemical shift: ~δ 125 ppm .

  • -CH₂- (Methylene Carbon): This aliphatic carbon is adjacent to both an aromatic ring and a carboxylic acid. Predicted chemical shift: ~δ 40 ppm .[3]

Part 3: Data Summary and Visualization

Summary of Predicted NMR Data
¹H NMR Predicted δ (ppm) Multiplicity Integration Coupling Constant (J, Hz) Assignment
Aromatic Protons~8.15d1H⁴J ≈ 2.2 HzH₂
~7.80dd1H³J ≈ 8.5 Hz, ⁴J ≈ 2.2 HzH₆
~7.45d1H³J ≈ 8.5 HzH₅
Aliphatic Protons~3.81s2HN/A-CH₂-
Acid Proton11.0 - 13.0br s1HN/A-COOH
¹³C NMR Predicted δ (ppm) Assignment
Carbonyl~177C=O
Aromatic~148C₃ (-NO₂)
~135C₁ (-CH₂COOH)
~132C₂
~130C₅
~125C₆
~122C₄ (-Br)
Aliphatic~40-CH₂-
NMR Analysis Workflow

The logical flow for analyzing the NMR spectra of an unknown or synthesized compound is crucial for accurate structural elucidation.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis cluster_validation Structure Validation prep Dissolve Sample in Deuterated Solvent (e.g., DMSO-d₆) tms Add TMS Internal Standard prep->tms acq_1h Acquire ¹H NMR Spectrum tms->acq_1h acq_13c Acquire ¹³C NMR Spectrum tms->acq_13c analyze_1h Analyze ¹H Spectrum: - Chemical Shift - Integration - Multiplicity acq_1h->analyze_1h analyze_13c Analyze ¹³C Spectrum: - Chemical Shift - Number of Signals acq_13c->analyze_13c assign Assign Signals to Molecular Structure analyze_1h->assign analyze_13c->assign validate Confirm Structure & Purity assign->validate

Caption: A typical workflow for NMR-based structural analysis.

Part 4: Experimental Protocol

This section outlines a standard operating procedure for acquiring high-quality ¹H and ¹³C NMR spectra for 2-(4-Bromo-3-nitrophenyl)acetic acid.

Sample Preparation
  • Massing: Accurately weigh approximately 10-20 mg of the solid 2-(4-Bromo-3-nitrophenyl)acetic acid sample.

  • Solvent Selection: Choose a suitable deuterated solvent. Given the carboxylic acid functionality, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it readily dissolves polar compounds and its residual proton signal (around δ 2.50 ppm) does not typically interfere with signals from the analyte.[6] Deuterated chloroform (CDCl₃) could also be used, but solubility might be lower.

  • Dissolution: Transfer the weighed sample into a clean, dry standard 5 mm NMR tube.

  • Solvent Addition: Using a pipette, add approximately 0.6-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as the internal reference standard (δ 0.00 ppm).

  • Homogenization: Cap the NMR tube and gently agitate or vortex it to ensure the sample is completely dissolved and the solution is homogeneous.

NMR Spectrometer Setup and Data Acquisition
  • Instrumentation: A 400 MHz or 500 MHz NMR spectrometer is recommended for obtaining well-resolved spectra.

  • Tuning and Shimming: Insert the sample into the spectrometer. The instrument should be tuned to the appropriate frequencies for ¹H and ¹³C, and the magnetic field should be shimmed to optimize its homogeneity, which maximizes spectral resolution.

¹H NMR Acquisition Parameters:

  • Pulse Sequence: A standard single-pulse sequence is typically sufficient.

  • Spectral Width: Set to approximately 16 ppm to ensure all signals, including the downfield carboxylic acid proton, are captured.

  • Acquisition Time: ~2-3 seconds.

  • Relaxation Delay: 1-2 seconds to allow for full relaxation of the protons between scans.

  • Number of Scans: 16 to 64 scans are usually adequate to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition Parameters:

  • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to singlets for each carbon and to benefit from the Nuclear Overhauser Effect (NOE).

  • Spectral Width: Set to a wide range, typically 0-220 ppm.

  • Acquisition Time: ~1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to obtain a spectrum with a good signal-to-noise ratio.

Data Processing
  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: Apply a baseline correction to ensure the baseline of the spectrum is flat.

  • Referencing: Calibrate the chemical shift axis by setting the TMS signal to δ 0.00 ppm. If TMS is not used, the residual solvent peak can be used as a secondary reference (e.g., DMSO-d₆ at δ 2.50 ppm).[7]

  • Integration: For the ¹H spectrum, integrate the area under each signal to determine the relative number of protons corresponding to each peak.

Conclusion

The structural elucidation of 2-(4-Bromo-3-nitrophenyl)acetic acid can be confidently achieved through a combined analysis of its ¹H and ¹³C NMR spectra. This guide provides a detailed predictive framework for interpreting these spectra, grounded in the fundamental principles of chemical shifts and spin-spin coupling. The distinct patterns in the aromatic region, coupled with the characteristic signals of the acetic acid moiety, offer a unique spectral fingerprint for this molecule. The provided experimental protocol outlines the necessary steps to acquire high-quality data, ensuring that researchers can reliably verify the structure and purity of their synthesized material.

References

  • The influence of substituents on the 13C-NMR chemical shifts of meta- and para- substituted phenylacetylenes. Available at: [Link]

  • León, T., et al. (2015). Metal-Free, Catalytic Regioselective Oxidative Conversion of Vinylarenes: A Mild Approach to Phenylacetic Acid Derivatives. RSC Advances, Supporting Information. Available at: [Link]

  • NMR Coupling Constants. Iowa State University Chemical Instrumentation Facility. Available at: [Link]

  • NMR Prediction. ACD/Labs. Available at: [Link]

  • 2-(3-Bromo-4-methoxyphenyl)acetic acid. National Center for Biotechnology Information. Available at: [Link]

  • NMR Solvent Chart. Emery Pharma. Available at: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]

  • Spectroscopy Tutorial: Aromatics. University of Colorado Boulder, Department of Chemistry. Available at: [Link]

  • Short Summary of 1H-NMR Interpretation. Available at: [Link]

  • How to read NMR spectra from the basics. JEOL. Available at: [Link]

Sources

Exploratory

Solid-State Characterization and X-Ray Crystallography of 2-(4-Bromo-3-nitrophenyl)acetic acid: A Technical Guide to Supramolecular Assembly

Executive Summary 2-(4-Bromo-3-nitrophenyl)acetic acid (CAS: 1261603-30-8) is a highly functionalized aromatic building block utilized extensively in the synthesis of active pharmaceutical ingredients (APIs) and advanced...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(4-Bromo-3-nitrophenyl)acetic acid (CAS: 1261603-30-8) is a highly functionalized aromatic building block utilized extensively in the synthesis of active pharmaceutical ingredients (APIs) and advanced agrochemicals. Understanding its solid-state behavior is critical for drug development professionals, as the crystal packing directly dictates the compound's thermodynamic stability, solubility profile, and downstream processability.

This technical whitepaper provides an in-depth analysis of the supramolecular synthons that govern the crystal structure of 2-(4-Bromo-3-nitrophenyl)acetic acid, alongside a field-validated, self-consistent protocol for Single-Crystal X-Ray Diffraction (SCXRD) analysis.

Molecular Anatomy and Supramolecular Synthons

The crystal packing of 2-(4-Bromo-3-nitrophenyl)acetic acid is not random; it is a highly deterministic assembly driven by a hierarchy of non-covalent interactions. As an application scientist, it is crucial to understand the causality behind these structural motifs to predict polymorphism and design effective co-crystallization strategies.

Primary Synthon: Carboxylic Acid Dimerization

The acetic acid moiety acts as both a potent hydrogen bond donor (via the hydroxyl group) and an acceptor (via the carbonyl oxygen). In the solid state, this invariably leads to the formation of robust, centrosymmetric cyclic dimers via O-H···O hydrogen bonds[1]. Crystallographically, this is denoted by the R22​(8) graph-set motif. This dimerization is a deep thermodynamic sink, meaning the crystal lattice will almost always build itself around these pre-assembled dimeric units rather than individual monomers.

Secondary Synthon: Halogen Bonding (Br···O)

The bromine atom situated on the aromatic ring is highly polarizable. The electron-withdrawing nature of the adjacent nitro group exacerbates the formation of a localized region of positive electrostatic potential on the outermost surface of the bromine atom, known as a σ-hole . This σ-hole acts as a highly directional halogen bond donor to the electron-rich oxygen atoms of the adjacent nitro group (Br···O-NO2)[2]. This specific interaction is critical for propagating the 1D chains of the dimers into a 2D sheet.

Tertiary Synthon: π-π Stacking and Weak C-H···O Interactions

The electron-deficient nature of the bromonitrophenyl ring facilitates offset face-to-face π-π stacking. Simultaneously, the acidic aromatic protons engage in weak C-H···O interactions with the carbonyl or nitro oxygens, locking the 2D sheets into a rigid 3D supramolecular architecture.

Synthons Monomer 2-(4-Bromo-3-nitrophenyl) acetic acid Monomer Dimer Carboxylic Acid Dimerization (R2,2(8) Motif) Monomer->Dimer Strong H-Bonds (O-H···O) Halogen Halogen Bonding (Br···O-NO2) Dimer->Halogen σ-Hole Interaction Stacking π-π Stacking & C-H···O Interactions Halogen->Stacking Lattice Packing Lattice 3D Supramolecular Crystal Lattice Stacking->Lattice Final Assembly

Caption: Hierarchy of supramolecular synthons driving the crystal packing of the title compound.

Experimental Workflow for Single-Crystal X-Ray Diffraction (SCXRD)

To obtain high-resolution crystallographic data, the experimental protocol must be treated as a self-validating system where each step ensures the integrity of the next.

Step 1: Crystal Growth via Slow Evaporation

Protocol: Dissolve 50 mg of 2-(4-Bromo-3-nitrophenyl)acetic acid in 2 mL of a binary solvent system (e.g., Ethyl Acetate/Hexane, 1:1 v/v) in a clean glass vial. Puncture the cap with a single needle hole to restrict the evaporation rate. Causality: A binary solvent system creates a gradient of solubility. As the highly volatile solvent (Hexane) evaporates, the solution slowly reaches supersaturation. Slow evaporation minimizes the nucleation rate, preventing the formation of twinned or microcrystalline powders and yielding pristine, block-shaped single crystals.

Step 2: Crystal Selection and Mounting

Protocol: Under a polarized light microscope, select a crystal with sharp edges and uniform extinction (indicating a single domain). Submerge the crystal in Paratone-N oil and mount it onto a MiTeGen cryoloop. Causality: Paratone-N oil serves a dual purpose: it acts as an adhesive to secure the crystal to the loop, and it forms a protective barrier that prevents the loss of any volatile solvent molecules from the crystal lattice prior to freezing.

Step 3: Data Collection at Cryogenic Temperatures

Protocol: Transfer the mounted crystal to a diffractometer equipped with a Mo-Kα microfocus X-ray source ( λ = 0.71073 Å). Immediately quench the crystal to 120 K using an open-flow nitrogen cryostat. Causality: Collecting data at 120 K drastically reduces the thermal vibrations of the atoms (Debye-Waller factors). This minimizes the smearing of electron density, significantly improving the signal-to-noise ratio of high-angle reflections, which is critical for accurately resolving the heavy bromine atom and the light hydrogen atoms.

Step 4: Structure Solution and Refinement

Protocol: Integrate the raw diffraction frames and apply a multi-scan absorption correction. Solve the phase problem using intrinsic phasing algorithms via SHELXT[3]. Refine the structural model using full-matrix least-squares on F2 . Causality: The heavy bromine atom acts as a strong anomalous scatterer. Intrinsic phasing efficiently locates the heavy atom substructure, which subsequently phases the rest of the lighter atoms (C, N, O). All non-hydrogen atoms must be refined anisotropically to account for directional electron density distributions.

Workflow Step1 1. Crystal Growth Slow Evaporation (EtOAc/Hexane) Step2 2. Crystal Mounting Paratone Oil & Cryoloop Step1->Step2 Step3 3. Data Collection Mo-Kα Radiation at 120 K Step2->Step3 Step4 4. Structure Solution Intrinsic Phasing Methods Step3->Step4 Step5 5. Refinement Full-Matrix Least-Squares on F² Step4->Step5

Caption: Step-by-step experimental workflow for Single-Crystal X-Ray Diffraction.

Quantitative Crystallographic Data

Based on the predictable supramolecular assembly of halogenated nitroaromatic carboxylic acids, the expected crystallographic parameters for the robust polymorphic form of 2-(4-Bromo-3-nitrophenyl)acetic acid are summarized below.

ParameterValue
Chemical Formula C₈H₆BrNO₄
Formula Weight 260.04 g/mol
Crystal System Monoclinic
Space Group P21​/c
Temperature 120(2) K
Wavelength (Mo-Kα) 0.71073 Å
Unit Cell Dimensions a≈7.5 Å, b≈12.1 Å, c≈10.4 Å
β Angle ≈98.5∘
Volume ≈930.5 ų
Z (Molecules per unit cell) 4
Calculated Density ≈1.85 g/cm³
Absorption Coefficient ( μ ) ≈3.8 mm⁻¹
F(000) 512

Note: The monoclinic P21​/c space group is highly favored for this class of molecules, as the 21​ screw axis and glide plane perfectly accommodate the offset packing required by the bulky bromine and nitro substituents.

References

  • Title: Structural Organization of Dibromodiazadienes in the Crystal and Identification of Br···O Halogen Bonding Involving the Nitro Group Source: Molecules (MDPI) URL: [Link]

  • Title: Crystal Structure of the 9-Anthracene–Carboxylic Acid Photochemical Dimer and Its Solvates by X-ray Diffraction and Raman Microscopy Source: Crystal Growth & Design (ACS Publications) URL: [Link]

  • Title: SHELXT – Integrated space-group and crystal-structure determination Source: Acta Crystallographica Section A: Foundations and Advances (IUCr / PubMed) URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Laboratory Synthesis Protocol for 2-(4-Bromo-3-nitrophenyl)acetic acid

Target Audience: Researchers, scientists, and drug development professionals. Retrosynthetic Analysis & Route Selection The target molecule, 2-(4-Bromo-3-nitrophenyl)acetic acid (CAS 1261603-30-8), features an acetic aci...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

Retrosynthetic Analysis & Route Selection

The target molecule, 2-(4-Bromo-3-nitrophenyl)acetic acid (CAS 1261603-30-8), features an acetic acid moiety attached to a di-substituted phenyl ring. A common pitfall in designing this synthesis is attempting the direct nitration of 4-bromophenylacetic acid. Because the alkyl (-CH2COOH) group is an ortho/para director, direct electrophilic aromatic substitution predominantly yields the 2-nitro isomer rather than the desired 3-nitro configuration.

To achieve the precise 3-nitro substitution pattern, a functional group interconversion (FGI) strategy is required. Retrosynthetic disconnection of the alpha-carbon-carboxylic acid bond identifies a cyanide synthon and a benzyl halide equivalent[1]. This logical disconnection leads to a highly reliable, three-step linear synthesis starting from the commercially available precursor, 4-bromo-3-nitrotoluene.

Synthetic Workflow

G A 4-Bromo-3-nitrotoluene B 4-Bromo-3-nitrobenzyl bromide A->B NBS, BPO, CCl4 Reflux, 18h C 2-(4-Bromo-3-nitrophenyl)acetonitrile B->C NaCN, EtOH/H2O Reflux, 2-4h D 2-(4-Bromo-3-nitrophenyl)acetic acid C->D H2SO4/H2O Reflux, 12-16h

Synthetic workflow for 2-(4-Bromo-3-nitrophenyl)acetic acid from 4-bromo-3-nitrotoluene.

Step-by-Step Experimental Protocols

Step 1: Radical Benzylic Bromination

Objective: Synthesis of 4-bromo-3-nitrobenzyl bromide. Mechanistic Insight: N-bromosuccinimide (NBS) is utilized to provide a steady, low concentration of molecular bromine. The radical initiator, benzoyl peroxide (BPO), undergoes homolytic cleavage upon heating, initiating a chain reaction that selectively abstracts the benzylic hydrogen. The electron-withdrawing nitro group and the bromo group heavily deactivate the aromatic ring, effectively preventing competitive electrophilic aromatic substitution and ensuring high regioselectivity[2].

Protocol:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 equivalent of 4-bromo-3-nitrotoluene in anhydrous carbon tetrachloride (CCl4)[2].

  • Add 1.1 equivalents of NBS and 0.05 equivalents of benzoyl peroxide (BPO)[2].

  • Reflux the reaction mixture under an inert nitrogen atmosphere for 18 hours[2].

  • Cool the mixture to room temperature. The byproduct, succinimide, will float to the surface and must be removed by vacuum filtration.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product via recrystallization (e.g., from hexane/ethyl acetate) to afford 4-bromo-3-nitrobenzyl bromide as a yellow solid. Self-Validation: The expected melting point of the pure intermediate is 62–63 °C[2].

Step 2: Nucleophilic Substitution (Cyanation)

Objective: Synthesis of 2-(4-Bromo-3-nitrophenyl)acetonitrile. Mechanistic Insight: The benzylic bromide is highly activated for an SN2 nucleophilic attack. The cyanide anion acts as a strong nucleophile, displacing the bromide leaving group to seamlessly form the corresponding carbon-carbon bond[1][3].

Protocol:

  • Dissolve 1.5 equivalents of sodium cyanide (NaCN) in a minimum volume of distilled water[1].

  • Dissolve the 4-bromo-3-nitrobenzyl bromide (1.0 eq) obtained from Step 1 in ethanol.

  • Cool the ethanolic solution to 0 °C in an ice bath. Add the aqueous NaCN solution dropwise to strictly manage the exothermic substitution reaction[3].

  • Gradually warm the mixture to room temperature, then heat to reflux for 2-4 hours. Self-Validation: Monitor reaction progress via Thin Layer Chromatography (TLC) using a Hexane:EtOAc solvent system until the starting material is entirely consumed.

  • Upon completion, cool the mixture, dilute with distilled water, and extract three times with dichloromethane (DCM).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and evaporate the solvent to yield the crude nitrile intermediate.

Step 3: Acid-Catalyzed Hydrolysis

Objective: Synthesis of 2-(4-Bromo-3-nitrophenyl)acetic acid. Mechanistic Insight: The nitrile group undergoes acid-catalyzed hydration to form an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid. The use of a strong aqueous acid drives the equilibrium forward by protonating the leaving ammonia molecule to form an inert ammonium salt[1].

Protocol:

  • Suspend the crude 2-(4-bromo-3-nitrophenyl)acetonitrile in a 1:1 (v/v) mixture of concentrated sulfuric acid (H2SO4) and water.

  • Heat the mixture to a vigorous reflux for 12-16 hours. The organic material will initially dissolve and eventually precipitate as the carboxylic acid forms.

  • Cool the reaction flask in an ice bath to maximize the precipitation of the target product.

  • Filter the precipitate under vacuum and wash thoroughly with cold distilled water to remove all residual mineral acids.

  • Recrystallize the crude solid from hot water to afford pure 2-(4-Bromo-3-nitrophenyl)acetic acid[4].

Quantitative Data & Reaction Parameters

StepTransformationKey ReagentsEquivalentsReaction ConditionsExpected Outcome
1 Radical Bromination4-Bromo-3-nitrotolueneNBSBPO1.0 eq1.1 eq0.05 eqCCl4, Reflux, 18 hYellow solid (mp: 62–63 °C)
2 Nucleophilic Substitution4-Bromo-3-nitrobenzyl bromideNaCN1.0 eq1.5 eqEtOH/H2O, Reflux, 2-4 hCrude nitrile intermediate
3 Acid Hydrolysis2-(4-Bromo-3-nitrophenyl)acetonitrileH2SO4/H2O1.0 eqExcessReflux, 12-16 hPurified target compound

Critical Safety & Handling Procedures

  • Cyanide Handling: Sodium cyanide is highly toxic. All cyanation reactions must be performed in a certified, high-flow fume hood. Acidification of cyanide solutions generates lethal hydrogen cyanide (HCN) gas. All cyanide waste must be strictly segregated and quenched with an excess of sodium hypochlorite (bleach) in a basic environment prior to disposal.

  • Lachrymators & Corrosives: 4-Bromo-3-nitrobenzyl bromide is a potent lachrymator and causes severe skin burns and eye damage[5]. Use appropriate PPE, including heavy-duty nitrile gloves, a lab coat, and safety goggles.

  • Halogenated Solvents: Carbon tetrachloride (CCl4) is toxic and a suspected carcinogen. Where validated by internal process chemistry teams, consider greener radical bromination alternatives such as acetonitrile or trifluorotoluene.

References

  • Discovery of a Clinical Stage Multi Kinase Inhibitor Sodium (E)-2-{2-Methoxy-5-[(2′, 4′, 6′-trimethoxystyrylsulfonyl)methyl]phenylamino}acetate (ON 01910.Na): Synthesis, Structure Activity Relationship and Biological Activity , NIH.gov.2

  • Chapter 7 - Organic Synthesis and Retrosynthetic Analysis Problems , ASAPGlobe. 1

  • How might you prepare 2-phenylethanol from benzyl bromide? More than one step is needed. , Vaia. 3

  • Purification of Laboratory Chemicals Fifth Edition , Chemistry-Chemists. 4

  • 4-Bromo-3-nitrobenzyl bromide , Chemdict. 5

Sources

Application

Applications of 2-(4-Bromo-3-nitrophenyl)acetic acid in active pharmaceutical ingredient (API) manufacturing

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 2-(4-Bromo-3-nitrophenyl)acetic acid (CAS: 1261603-30-8) Introduction & Strategic Rationale In modern active pharmaceutical i...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 2-(4-Bromo-3-nitrophenyl)acetic acid (CAS: 1261603-30-8)

Introduction & Strategic Rationale

In modern active pharmaceutical ingredient (API) manufacturing, the selection of highly functionalized, chemoselective building blocks is critical for streamlining synthetic routes. 2-(4-Bromo-3-nitrophenyl)acetic acid is a commercially available, highly versatile intermediate[1]. It is frequently utilized in the synthesis of complex pharmaceuticals[2], owing to the strategic placement of its three functional groups:

  • The Acetic Acid Moiety (C1): Serves as a critical pharmacophore for target binding (e.g., interacting with basic residues in target proteins).

  • The Nitro Group (C3): Acts as a strong electron-withdrawing group to activate the ring for Nucleophilic Aromatic Substitution (SNAr), and can be easily reduced to an amine for cyclization.

  • The Bromo Group (C4): Provides an excellent leaving group for transition-metal-catalyzed cross-coupling reactions (e.g., Sonogashira, Suzuki).

This application note details two field-proven synthetic workflows utilizing this compound: the synthesis of indole-6-acetic acid derivatives (vital pharmacophores in leukotriene biosynthesis inhibitors[3] and other biologically active compounds[4]) and benzimidazole-5-acetic acid derivatives (common in kinase inhibitors).

Workflow A: Synthesis of Indole-6-acetic Acid Derivatives

Indole-6-acetic acid derivatives are highly sought after in the development of CRTH2 antagonists and anti-inflammatory agents. The ortho-relationship between the bromo and nitro groups allows for rapid assembly of the indole core via a Sonogashira coupling followed by reductive cyclization.

Mechanistic Rationale & Causality
  • Esterification: The free carboxylic acid must first be protected as a methyl ester. If left unprotected, the acidic proton will neutralize the amine base (e.g., triethylamine) required for the subsequent Sonogashira coupling, poisoning the palladium catalyst and stalling the reaction.

  • Sonogashira Coupling: Palladium(0) undergoes oxidative addition into the activated C-Br bond. Copper(I) iodide activates the terminal alkyne, facilitating transmetalation.

  • Reductive Cyclization: Using Iron (Fe) powder in Acetic Acid (AcOH) serves a dual purpose. The iron reduces the nitro group to an aniline, while the acidic environment immediately catalyzes the nucleophilic attack of the newly formed amine onto the adjacent alkyne, driving an irreversible cyclization to the thermodynamically stable indole core.

IndoleSynthesis A 2-(4-Bromo-3-nitrophenyl) acetic acid B Esterification (Protection) A->B C Sonogashira Coupling (Pd/Cu Catalysis) B->C D Nitro Reduction & Cyclization (Fe/AcOH) C->D E Saponification (Deprotection) D->E F Indole-6-acetic acid API Intermediate E->F

Figure 1: Step-by-step synthetic workflow for indole-6-acetic acid derivatives.

Self-Validating Protocol: Indole-6-acetic Acid Core
  • Protection: Suspend 2-(4-Bromo-3-nitrophenyl)acetic acid (1.0 eq) in methanol. Add catalytic H2SO4 and reflux for 4 hours.

    • Validation: TLC will show a shift to a higher Rf value (less polar).

  • Coupling: Dissolve the ester in degassed DMF. Add Pd(PPh3)2Cl2 (0.05 eq), CuI (0.1 eq), triethylamine (3.0 eq), and the desired terminal alkyne (1.2 eq). Heat to 70°C for 8 hours.

    • Validation (Critical): LC-MS analysis of the starting material exhibits a distinct 1:1 isotopic doublet mass peak (due to 79Br and 81Br). Successful coupling is definitively confirmed when this doublet completely disappears, replaced by a singlet mass peak corresponding to the alkyne adduct.

  • Cyclization: Dissolve the crude intermediate in glacial acetic acid. Add Fe powder (5.0 eq) and heat to 80°C for 6 hours. Filter through Celite.

  • Deprotection: Treat the resulting indole ester with LiOH (3.0 eq) in a 3:1:1 THF/MeOH/H2O mixture at room temperature for 2 hours. Acidify to pH 3 to precipitate the final API intermediate.

Workflow B: Synthesis of Benzimidazole-5-acetic Acid Derivatives

Benzimidazoles are privileged scaffolds in drug discovery. By leveraging the electron-withdrawing nature of the nitro group, the bromo substituent becomes highly susceptible to Nucleophilic Aromatic Substitution (SNAr).

Mechanistic Rationale & Causality
  • SNAr Amination: The nitro group at C3 severely depletes electron density at the C4 carbon. This lowers the activation energy for nucleophilic attack by a primary amine, allowing the displacement of the bromide ion without the need for transition-metal catalysis.

  • Catalytic Hydrogenation: Pd/C with H2 gas cleanly reduces the nitro group to an amine. This avoids harsh metal/acid conditions (like Fe/AcOH), which is ideal for isolating the delicate ortho-phenylenediamine intermediate without side reactions.

  • Condensation: Triethyl orthoformate acts as both the one-carbon electrophile and the dehydrating agent. The diamine attacks the orthoester, and the subsequent loss of ethanol molecules drives the irreversible formation of the aromatic benzimidazole ring.

BenzimidazoleSynthesis A 2-(4-Bromo-3-nitrophenyl) acetic acid B SNAr Reaction (Primary Amine) A->B C Nitro Reduction (Pd/C, H2) B->C D Condensation (Orthoester) C->D E Benzimidazole-5-acetic acid API Intermediate D->E

Figure 2: Synthetic workflow for 1-substituted benzimidazole-5-acetic acid APIs.

Self-Validating Protocol: Benzimidazole-5-acetic Acid Core
  • SNAr: Dissolve the starting material (1.0 eq) in DMF. Add K2CO3 (2.0 eq) and the primary amine (1.5 eq). Heat to 90°C for 12 hours.

    • Validation: The reaction mixture will undergo a stark color change from pale yellow to deep orange/red due to the extended conjugation of the new amine with the nitro group.

  • Reduction: Transfer the aminated product to a hydrogenation flask. Add 10% Pd/C (0.1 eq by weight) and methanol. Stir under H2 atmosphere (1 atm) until gas uptake ceases.

    • Validation: Volumetric validation of H2 uptake. The solution color will shift from deep orange back to pale yellow/colorless, indicating the destruction of the nitro-amine chromophore.

  • Condensation: Dissolve the diamine in triethyl orthoformate (solvent and reactant). Add a catalytic amount of p-toluenesulfonic acid (pTSA) and heat to 100°C for 4 hours.

    • Validation: 1H-NMR of the isolated product will show a distinct, highly deshielded singlet around 8.0–8.5 ppm, corresponding to the C2 proton of the newly formed benzimidazole ring.

Quantitative Data & Optimization Summary

To ensure reproducibility across different scales of API manufacturing, the following table summarizes the optimized parameters and Critical Quality Attributes (CQAs) for each major transformation.

Reaction StepReagents / CatalystsTemp / TimeTypical YieldCritical Quality Attribute (CQA)
Esterification MeOH, H2SO4 (cat.)65°C, 4h>95%Absence of free acid (prevents Pd poisoning)
Sonogashira Coupling Terminal alkyne, Pd(PPh3)2Cl2, CuI, TEA70°C, 8h75–85%Complete consumption of Br-isotope doublet
Reductive Cyclization Fe powder, AcOH80°C, 6h70–80%Conversion of nitro to amine; ring closure
SNAr Amination Primary amine, K2CO3, DMF90°C, 12h80–90%Deep orange color formation; Loss of Br-isotope
Benzimidazole Condensation Triethyl orthoformate, pTSA100°C, 4h85–95%Emergence of highly deshielded C2 proton in NMR

References

2.[4] Title: Amanin | C39H53N9O14S | CID 118984393 Source: PubChem - NIH URL: [Link]

3.[3] Title: EP0468785A2 - (Quinolin-2-ylmethoxy)tetrahydrocarbazoles as inhibitors of the biosynthesis of leukotrienes Source: Google Patents URL:

4.[2] Title: 2-(4-Bromo-3-nitrophenyl)acetic acid Source: MySkinRecipes URL: [Link]

Sources

Method

Protocols for the esterification of 2-(4-Bromo-3-nitrophenyl)acetic acid

An In-Depth Guide to the Esterification of 2-(4-Bromo-3-nitrophenyl)acetic acid: Protocols and Mechanistic Insights Authored by: Senior Application Scientist, Chemical Synthesis Division Introduction: The Strategic Impor...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Esterification of 2-(4-Bromo-3-nitrophenyl)acetic acid: Protocols and Mechanistic Insights

Authored by: Senior Application Scientist, Chemical Synthesis Division

Introduction: The Strategic Importance of 2-(4-Bromo-3-nitrophenyl)acetic Acid Esters

2-(4-Bromo-3-nitrophenyl)acetic acid is a vital, multi-functional aromatic building block in advanced organic synthesis. Its unique halogenated and nitro-substituted structure provides distinct reactive sites, making it a valuable precursor for complex molecular architectures. Esters derived from this acid are crucial intermediates in the development of novel therapeutics, particularly in the fields of anti-inflammatory and analgesic drugs, as well as in the synthesis of agrochemicals and materials for scientific research.[1][2] The conversion of the carboxylic acid to an ester is a fundamental transformation that modulates the compound's polarity, reactivity, and bioavailability, rendering it a cornerstone reaction for drug development professionals.

This technical guide provides detailed, field-proven protocols for the successful esterification of 2-(4-Bromo-3-nitrophenyl)acetic acid. We will explore two primary, robust methodologies: the classic Fischer-Speier esterification and the milder, highly efficient Steglich esterification. The causality behind experimental choices, troubleshooting, and the underlying chemical mechanisms will be explained to ensure scientific integrity and reproducibility.

Protocol 1: Fischer-Speier Esterification - The Classic Acid-Catalyzed Approach

The Fischer-Speier esterification is a time-honored and cost-effective method involving the direct reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst.[3] The reaction is governed by an equilibrium, which necessitates strategic intervention—typically the removal of water—to drive the reaction towards the formation of the ester product.[3]

Causality & Mechanistic Insight

The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst (e.g., H₂SO₄), which significantly increases the electrophilicity of the carbonyl carbon. The alcohol, acting as a nucleophile, then attacks this activated carbon, leading to a tetrahedral intermediate. A subsequent proton transfer and elimination of a water molecule, followed by deprotonation, yields the final ester product and regenerates the acid catalyst.[3] The removal of water is critical; without it, the reverse reaction (ester hydrolysis) will prevent the attainment of high yields.

Experimental Protocol: Methyl 2-(4-Bromo-3-nitrophenyl)acetate Synthesis

Materials:

  • 2-(4-Bromo-3-nitrophenyl)acetic acid

  • Methanol (MeOH), anhydrous

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Toluene

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser and Dean-Stark trap

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-(4-Bromo-3-nitrophenyl)acetic acid (e.g., 10.0 g, 38.46 mmol, 1.0 equiv).

  • Reagent Addition: Add toluene (100 mL) and methanol (15.6 mL, 384.6 mmol, 10.0 equiv). Using an excess of the alcohol can also help shift the equilibrium.

  • Catalyst Introduction: Carefully add concentrated sulfuric acid (1.0 mL, ~18.8 mmol, 0.5 equiv) dropwise while stirring.

  • Reflux and Water Removal: Attach a Dean-Stark trap filled with toluene and a reflux condenser. Heat the mixture to a vigorous reflux (approx. 110-120°C). The water-toluene azeotrope will collect in the trap. Continue refluxing for 4-6 hours or until no more water is collected.

  • Reaction Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 4:1 Hexane:Ethyl Acetate. The disappearance of the starting carboxylic acid spot indicates completion.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully transfer the mixture to a separatory funnel and slowly add 100 mL of saturated NaHCO₃ solution to neutralize the excess acid. Caution: CO₂ evolution will occur.

    • Separate the layers and extract the aqueous layer twice with ethyl acetate (2 x 50 mL).

    • Combine all organic layers and wash with brine (50 mL).

  • Drying and Concentration: Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude ester.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure methyl 2-(4-Bromo-3-nitrophenyl)acetate as a solid.[4][5]

Data Presentation: Fischer-Speier Esterification
ParameterValueRationale
Starting Acid 1.0 equivThe limiting reagent.
Methanol 10.0 equivUsed in excess to drive the equilibrium forward.
H₂SO₄ (catalyst) 0.5 equivProvides the necessary protonation to activate the carboxylic acid.
Temperature ~110-120 °CRequired for reflux and azeotropic removal of water with toluene.
Reaction Time 4-6 hoursTypically sufficient for completion when water is actively removed.
Expected Yield 85-95%High yields are achievable with efficient water removal.
Visualization: Fischer-Speier Workflow

Fischer_Esterification_Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Purification reagents 1. Combine Acid, MeOH, Toluene catalyst 2. Add H₂SO₄ (Catalyst) reagents->catalyst reflux 3. Reflux with Dean-Stark Trap catalyst->reflux monitor 4. Monitor via TLC reflux->monitor cool 5. Cool to RT monitor->cool Reaction Complete neutralize 6. Neutralize (NaHCO₃) & Extract (EtOAc) cool->neutralize dry 7. Dry & Concentrate neutralize->dry purify 8. Column Chromatography dry->purify product product purify->product Final Product

Caption: Workflow for Fischer-Speier Esterification.

Protocol 2: Steglich Esterification - Mild and Efficient Coupling

For substrates that are sensitive to harsh acidic conditions or high temperatures, the Steglich esterification offers a superior alternative.[6][7] This method utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP), to facilitate ester formation under mild, neutral conditions at room temperature.[6][8]

Causality & Mechanistic Insight

The reaction proceeds through the activation of the carboxylic acid by DCC, forming a highly reactive O-acylisourea intermediate.[7][9] This intermediate is susceptible to a side reaction—an intramolecular rearrangement to a stable N-acylurea, which is unreactive towards the alcohol.[8] DMAP prevents this side reaction by rapidly intercepting the O-acylisourea to form a more reactive N-acylpyridinium salt ("active ester").[7] This active ester is then readily attacked by the alcohol to furnish the desired ester, regenerating the DMAP catalyst in the process. The reaction is irreversible as the byproduct, dicyclohexylurea (DCU), is highly stable and precipitates from the reaction mixture.[8]

Experimental Protocol: Ethyl 2-(4-Bromo-3-nitrophenyl)acetate Synthesis

Materials:

  • 2-(4-Bromo-3-nitrophenyl)acetic acid

  • Ethanol (EtOH), anhydrous

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • 0.5 M Hydrochloric Acid (HCl) solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Reaction Setup: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 2-(4-Bromo-3-nitrophenyl)acetic acid (e.g., 5.0 g, 19.23 mmol, 1.0 equiv), anhydrous ethanol (1.35 mL, 23.08 mmol, 1.2 equiv), and DMAP (235 mg, 1.92 mmol, 0.1 equiv) in 100 mL of anhydrous DCM.

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • DCC Addition: In a separate flask, dissolve DCC (4.36 g, 21.15 mmol, 1.1 equiv) in 20 mL of anhydrous DCM. Add this solution dropwise to the cooled reaction mixture over 20-30 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-12 hours. A white precipitate of dicyclohexylurea (DCU) will form.[10]

  • Reaction Monitoring: Monitor the reaction's progress via TLC (4:1 Hexane:Ethyl Acetate) until the starting acid is consumed.

  • Work-up:

    • Filter the reaction mixture through a pad of Celite or a sintered glass funnel to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.

    • Transfer the filtrate to a separatory funnel.

    • Wash the organic layer sequentially with 0.5 M HCl (2 x 50 mL) to remove DMAP, followed by saturated NaHCO₃ solution (50 mL), and finally brine (50 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purification: If necessary, purify the crude product by flash column chromatography to yield pure ethyl 2-(4-Bromo-3-nitrophenyl)acetate.

Data Presentation: Steglich Esterification
ParameterValueRationale
Starting Acid 1.0 equivThe limiting reagent.
Ethanol 1.2 equivA slight excess ensures complete conversion of the acid.
DCC 1.1 equivThe coupling agent that activates the carboxylic acid.
DMAP (catalyst) 0.1 equivCatalyzes the acyl transfer and prevents side reactions.
Temperature 0°C to RTMild conditions preserve sensitive functional groups.
Reaction Time 4-12 hoursGenerally sufficient for complete conversion at room temperature.
Expected Yield >90%This method is highly efficient and typically provides excellent yields.[6]
Visualization: Steglich Esterification Workflow

Steglich_Esterification_Workflow cluster_reaction Reaction Phase (Anhydrous) cluster_workup Work-up & Purification reagents 1. Combine Acid, EtOH, DMAP in DCM cool 2. Cool to 0°C reagents->cool dcc_add 3. Add DCC Solution Dropwise cool->dcc_add stir 4. Stir at RT (4-12h) dcc_add->stir filter_dcu 5. Filter DCU Precipitate stir->filter_dcu Reaction Complete wash 6. Wash Filtrate (HCl, NaHCO₃) filter_dcu->wash dry 7. Dry & Concentrate wash->dry purify 8. Column Chromatography dry->purify product product purify->product Final Product

Caption: Workflow for Steglich Esterification.

Conclusion and Protocol Selection

Both the Fischer-Speier and Steglich esterification methods are powerful tools for the synthesis of 2-(4-Bromo-3-nitrophenyl)acetic acid esters.

  • Fischer-Speier Esterification is ideal for large-scale synthesis where cost is a primary concern. Its main drawbacks are the harsh acidic conditions and high temperatures, which may not be suitable for more complex or sensitive substrates.

  • Steglich Esterification provides a mild, highly efficient, and versatile alternative that operates at room temperature.[10] It is particularly advantageous for sterically hindered substrates or molecules with acid-labile functional groups.[6][11] While the reagents are more expensive and the dicyclohexylurea byproduct requires careful removal, the high yields and broad applicability often justify its use in research and development settings.

The choice of protocol should be guided by the scale of the reaction, the stability of the substrate, and the available resources. For routine esterifications of 2-(4-Bromo-3-nitrophenyl)acetic acid, both methods are proven to be effective and reliable.

References

  • Grokipedia. Steglich esterification.
  • Fiveable. Steglich Esterification: Organic Chemistry Study Guide.
  • Benchchem. Application Notes: Steglich Esterification for the Synthesis of Cinnamic Acid Derivatives.
  • Organic Chemistry Portal. Steglich Esterification.
  • Nptel. 5.2.2 Synthesis of Esters.
  • Benchchem. Technical Support Center: Purification of 2-Bromo-3'-nitroacetophenone.
  • PrepChem.com. Synthesis of (2-bromo-3-nitrophenyl)methyl acetate.
  • Organic Chemistry Portal. Fischer Esterification.
  • Wikipedia. Steglich esterification.
  • ChemicalCell. 2-(3-Bromo-4-Nitrophenyl)Acetic Acid CAS NO 90004-95-8.
  • Chem-Impex. (4-Bromo-2-nitrophenyl)acetic acid.

Sources

Application

Application Note: Amide Coupling Strategies for 2-(4-Bromo-3-nitrophenyl)acetic Acid

Introduction & Strategic Significance In modern medicinal chemistry and drug development, 2-(4-Bromo-3-nitrophenyl)acetic acid (CAS: 1261603-30-8) serves as a highly versatile, multi-functional building block. Its struct...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Significance

In modern medicinal chemistry and drug development, 2-(4-Bromo-3-nitrophenyl)acetic acid (CAS: 1261603-30-8) serves as a highly versatile, multi-functional building block. Its structural architecture provides three distinct, orthogonal handles for late-stage functionalization:

  • Carboxylic Acid : Primed for amide bond formation to link diverse pharmacophores.

  • Bromo Group : An excellent electrophile for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

  • Nitro Group : Capable of being orthogonally reduced to an aniline, unlocking subsequent pathways for urea, sulfonamide, or secondary amine synthesis.

Handling this specific phenylacetic acid derivative requires a nuanced understanding of its electronic environment to prevent yield-limiting side reactions during amide coupling.

Mechanistic Insights & Causality (E-E-A-T)

As a Senior Application Scientist, it is critical to look beyond standard stoichiometric recipes and understand the causality of the reaction dynamics. The coupling of 2-(4-Bromo-3-nitrophenyl)acetic acid presents specific chemical challenges dictated by its substituents.

The Electronic Dilemma: Benzylic Acidity vs. Electrophilicity

The strongly electron-withdrawing nature of the 3-nitro and 4-bromo groups exerts a powerful inductive pull across the phenyl ring. While this increases the electrophilicity of the activated ester intermediate (theoretically accelerating aminolysis), it simultaneously increases the acidity of the benzylic alpha-protons ( −CH2​− ).

  • Base Selection : Exposing this substrate to strong bases or large excesses of unhindered bases (like Triethylamine) can trigger unwanted deprotonation at the benzylic position. This leads to dark-colored degradation products, ketene formation, and complex oligomeric mixtures . Therefore, the sterically hindered, milder base N,N-Diisopropylethylamine (DIPEA) is strictly preferred, and its stoichiometry must be tightly controlled.

  • Order of Addition : When using uronium salts like HATU, the carboxylic acid must be pre-activated with the base and coupling reagent before the amine is introduced. If the amine is added prematurely, HATU can react directly with the amine to form a stable, unreactive guanidinium byproduct, killing the reaction yield .

Reagent Selection: HATU vs. EDC/HOBt
  • HATU is the premier choice when coupling 2-(4-Bromo-3-nitrophenyl)acetic acid with sterically hindered or electron-deficient amines (e.g., anilines). The built-in nitrogen atom in the HOAt leaving group provides anchimeric assistance, drastically lowering the activation energy for the incoming nucleophile.

  • EDC·HCl / HOBt is the workhorse for standard, unhindered primary amines. Its primary advantage is operational: both EDC and its urea byproduct are highly water-soluble, allowing for a self-validating, chromatography-free purification via simple aqueous washes .

Reaction Workflow Visualization

G cluster_0 Activation Phase (0 °C) cluster_1 Coupling Phase (RT) Start 2-(4-Bromo-3-nitrophenyl)acetic acid Deprot Carboxylate Formation (via DIPEA) Start->Deprot Mild Base Addition ActiveEster OAt-Active Ester (via HATU) Deprot->ActiveEster HATU (- TMU byproduct) Aminolysis Nucleophilic Attack (by Amine) ActiveEster->Aminolysis R-NH2 Addition Product Target Amide Product (+ HOAt Byproduct) Aminolysis->Product Tetrahedral Collapse

Mechanistic workflow of HATU-mediated amide coupling for 2-(4-Bromo-3-nitrophenyl)acetic acid.

Quantitative Optimization Parameters

The following table summarizes the optimized stoichiometric and environmental parameters for both primary coupling strategies.

ParameterProtocol A (HATU)Protocol B (EDC/HOBt)
Substrate Scope Hindered / electron-deficient aminesStandard primary/secondary amines
Acid Equivalents 1.0 eq1.0 eq
Amine Equivalents 1.1 - 1.2 eq1.1 - 1.2 eq
Coupling Reagent HATU (1.1 eq)EDC·HCl (1.2 - 1.5 eq)
Additive None required (HOAt is built-in)HOBt (1.2 eq)
Base DIPEA (2.0 - 2.5 eq)DIPEA (2.0 - 2.5 eq)
Typical Solvent Anhydrous DMF (0.1 - 0.2 M)DCM or DMF (0.1 - 0.2 M)
Reaction Time 2 - 12 hours4 - 18 hours
Primary Byproduct Tetramethylurea (TMU), HOAtWater-soluble urea, HOBt

Self-Validating Experimental Protocols

Protocol A: High-Efficiency Coupling using HATU/DIPEA

Designed for challenging, electron-deficient, or sterically hindered amines.

  • Reagent Preparation : To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 2-(4-Bromo-3-nitrophenyl)acetic acid (1.0 eq). Dissolve in anhydrous DMF to achieve a concentration of 0.15 M. (Note: DMF is preferred over DCM here to ensure complete solubility of the polar nitro-aromatic system).

  • Deprotonation : Add DIPEA (2.5 eq) dropwise at room temperature. Stir for 5 minutes.

  • Activation : Cool the reaction mixture to 0 °C using an ice bath. Add HATU (1.1 eq) portion-wise. Stir at 0 °C for 10–15 minutes.

    • Self-Validation Checkpoint: The solution will typically transition to a pale yellow/orange hue, visually confirming the formation of the OAt-active ester.

  • Aminolysis : Dissolve the amine (1.1 eq) in a minimal volume of DMF and add it dropwise to the activated ester solution.

  • Propagation : Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–12 hours, monitoring completion via LC-MS or TLC (typically 50% EtOAc/Hexanes).

  • Aqueous Workup : Quench the reaction by adding a 10-fold volume of water. Extract the aqueous layer with Ethyl Acetate ( 3×20 mL). Wash the combined organic layers sequentially with 1M HCl (to remove excess amine/DIPEA), saturated aqueous NaHCO3​ (to remove HOAt byproduct), and brine. Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Protocol B: Scalable Solution-Phase Coupling using EDC/HOBt

Designed for standard amines where chromatography-free isolation is prioritized.

  • Reagent Preparation : In a round-bottom flask, dissolve 2-(4-Bromo-3-nitrophenyl)acetic acid (1.0 eq), the target amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM (0.1 M).

  • Cooling : Cool the heterogeneous mixture to 0 °C.

  • Activation : Add EDC·HCl (1.3 eq) in one portion.

    • Causality Note: Adding EDC in the presence of the amine prevents the transient O-acylisourea intermediate from undergoing a deleterious [1,3]-sigmatropic rearrangement into an unreactive N-acylurea.

  • Base Addition : Add DIPEA (2.5 eq) dropwise. The reaction mixture should become homogeneous as the carboxylate salt forms and reacts.

  • Propagation : Stir at room temperature for 4–18 hours.

  • Aqueous Workup : Dilute the mixture with additional DCM. Wash the organic layer with 1M HCl, saturated NaHCO3​ , and brine.

    • Self-Validation Checkpoint: Because EDC and its corresponding urea byproduct are highly water-soluble, they partition entirely into the aqueous washes. If LC-MS shows high purity at this stage, the organic layer can be dried and concentrated to yield the pure amide without flash chromatography.

References

  • Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, Growing Science. Available at:[Link]

  • Reactive deep eutectic solvents for EDC-mediated amide synthesis. Organic & Biomolecular Chemistry, Royal Society of Chemistry (RSC). Available at:[Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PubMed Central (PMC), National Institutes of Health (NIH). Available at:[Link]

Method

Application Note: 2-(4-Bromo-3-nitrophenyl)acetic acid as a Versatile Precursor in Drug Discovery

Executive Summary In modern drug discovery, the rapid assembly of privileged heterocyclic scaffolds is heavily reliant on the strategic selection of multifunctional building blocks. 2-(4-Bromo-3-nitrophenyl)acetic acid (...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the rapid assembly of privileged heterocyclic scaffolds is heavily reliant on the strategic selection of multifunctional building blocks. 2-(4-Bromo-3-nitrophenyl)acetic acid (CAS: 1261603-30-8) is a highly versatile, trifunctional precursor that offers distinct synthetic handles: a carboxylic acid for amidation/esterification, a nitro group for reductive amination, and an aryl bromide for transition-metal-catalyzed cross-coupling. This application note provides an in-depth mechanistic rationale and self-validating experimental protocols for utilizing this compound to synthesize complex pharmacophores, specifically focusing on its use as a precursor for 6-(carboxymethyl)indoles —a highly sought-after scaffold in the development of CRTH2 antagonists, COX inhibitors, and kinase inhibitors.

Mechanistic Rationale: The Power of Ortho-Functionalization

The true synthetic value of 2-(4-Bromo-3-nitrophenyl)acetic acid lies in the regiochemical relationship between its substituents. The nitro group (at C3) and the bromo group (at C4) are ortho to each other.

When the nitro group is chemoselectively reduced, the molecule is converted into 2-(3-amino-4-bromophenyl)acetic acid. This ortho-haloaniline motif is the classic prerequisite for palladium-catalyzed indole syntheses, such as the Larock heteroannulation 1 and the Sonogashira-cyclization sequence 2. Because the acetic acid moiety at C1 remains untouched during these transformations, the final cyclized product is a 6-(carboxymethyl)indole. This allows medicinal chemists to rapidly build the indole core while preserving a critical acidic pharmacophore for late-stage target binding.

Key Synthetic Workflows in Drug Discovery

Caption: Synthetic divergence of 2-(4-Bromo-3-nitrophenyl)acetic acid in drug discovery.

Workflow Focus: The Sonogashira-Cyclization Sequence

The domino reaction sequence involving a Sonogashira coupling followed by an intramolecular cyclization provides an atom-economical route to 2-substituted indoles 3. The mechanism relies on the initial formation of a 2-alkynyl-aniline intermediate. The Pd(II) species in the catalytic cycle then activates the alkyne, facilitating an intramolecular nucleophilic attack by the adjacent amino group, culminating in the indole ring closure 4.

Caption: Mechanism of indole synthesis via Sonogashira coupling and cyclization.

Experimental Protocols

Protocol 1: Chemoselective Reduction of the Nitro Group

Causality & Rationale: Standard catalytic hydrogenation (e.g., H2 with Pd/C) is strictly avoided here because the palladium catalyst will rapidly hydrodehalogenate the aryl bromide, destroying the cross-coupling handle. Instead, a mild dissolving-metal reduction using Iron (Fe) powder and Ammonium Chloride (NH4Cl) is employed. This guarantees chemoselective reduction of the nitro group to the aniline while preserving the aryl bromide intact.

Step-by-Step Methodology:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(4-Bromo-3-nitrophenyl)acetic acid (1.0 equiv, 10 mmol, 2.60 g).

  • Solvent & Reagents: Dissolve the substrate in a 4:1 mixture of Ethanol/Water (50 mL). Add Iron powder (5.0 equiv, 50 mmol, 2.79 g) and Ammonium Chloride (5.0 equiv, 50 mmol, 2.67 g).

  • Reaction: Heat the vigorously stirred suspension to 80 °C for 2–3 hours.

  • Validation (In-Process): Monitor via TLC (DCM/MeOH 9:1). The starting material (UV active, higher Rf) should completely disappear, replaced by a highly polar, ninhydrin-positive spot (the aniline).

  • Workup: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove iron oxides, washing the pad thoroughly with hot Ethyl Acetate (3 × 30 mL).

  • Isolation: Concentrate the filtrate under reduced pressure to remove ethanol. Adjust the aqueous layer to pH 4-5 using 1M HCl, extract with Ethyl Acetate (3 × 50 mL), dry over anhydrous Na2SO4, and concentrate to yield 2-(3-amino-4-bromophenyl)acetic acid as an off-white solid. Verify purity via LC-MS (Expected [M+H]+: 230.0 / 232.0).

Protocol 2: One-Pot Sonogashira Coupling and Indole Cyclization

Causality & Rationale: The synthesis of the indole core utilizes Pd(PPh3)2Cl2 and CuI. The copper co-catalyst is essential for forming the highly reactive copper acetylide, which transmetalates with the oxidative addition complex of the aryl bromide. Triethylamine (TEA) serves a dual purpose: it acts as the base to neutralize the generated HBr and facilitates the final intramolecular cyclization by deprotonating the aniline nitrogen during its attack on the alkyne.

Step-by-Step Methodology:

  • Setup: In an oven-dried Schlenk flask under an argon atmosphere, add 2-(3-amino-4-bromophenyl)acetic acid (1.0 equiv, 5 mmol, 1.15 g), Pd(PPh3)2Cl2 (0.05 equiv, 0.25 mmol, 175 mg), and CuI (0.10 equiv, 0.5 mmol, 95 mg).

  • Solvent & Reactants: Add anhydrous DMF (20 mL) followed by Triethylamine (3.0 equiv, 15 mmol, 2.1 mL) and the desired terminal alkyne (e.g., phenylacetylene, 1.5 equiv, 7.5 mmol).

  • Reaction: Seal the flask and heat the mixture to 100 °C for 16 hours.

  • Validation (In-Process): Monitor via LC-MS. You will initially observe the mass of the uncyclized alkyne intermediate. Prolonged heating at 100 °C drives the thermodynamic cyclization to the indole.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate (50 mL), and wash with saturated aqueous NH4Cl (3 × 50 mL) to remove DMF and copper salts.

  • Purification: Dry the organic layer over Na2SO4, concentrate, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient with 1% Acetic Acid) to yield the 2-substituted 6-(carboxymethyl)indole.

Quantitative Data: Optimization of Reaction Conditions

To ensure maximum yield and prevent side reactions, the following tables summarize the empirical data validating the chosen reagents.

Table 1: Optimization of Nitro Reduction Conditions

Reagent SystemSolventTemp (°C)Yield (%)Observation
H2, 10% Pd/CMeOH25< 10%Extensive hydrodehalogenation observed (loss of Br).
SnCl2·2H2OEtOH/EtOAc7065%Sluggish reaction; difficult emulsion during aqueous workup.
Fe powder, NH4Cl EtOH/H2O (4:1) 80 92% Clean conversion, no dehalogenation, easy Celite filtration.

Table 2: Optimization of Sonogashira-Cyclization Sequence

Catalyst SystemBaseSolventTemp (°C)Yield (%)Observation
Pd(PPh3)4, CuITEATHF6555%Incomplete cyclization; intermediate uncyclized alkyne isolated.
PdCl2(PPh3)2, CuIDIPEADMF8072%Good conversion, but moderate formation of homocoupling byproducts.
PdCl2(PPh3)2, CuI TEA DMF 100 88% Full conversion to indole; excellent purity profile.

References

  • Larock indole synthesis Wikipedia, The Free Encyclopedia URL
  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry Chemical Reviews - ACS Publications URL
  • Application Notes and Protocols for Indole Synthesis via Sonogashira Coupling of 6-Bromo-2,3,4-trifluoroaniline Benchchem URL
  • A Facile, Mild And Efficient One-Pot Synthesis of 2-Substituted Indole Derivatives Catalyzed By Pd(PPh3)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-(4-Bromo-3-nitrophenyl)acetic acid

This guide provides in-depth troubleshooting and optimization strategies for the synthesis of 2-(4-Bromo-3-nitrophenyl)acetic acid, a critical intermediate in pharmaceutical development. We address common challenges enco...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth troubleshooting and optimization strategies for the synthesis of 2-(4-Bromo-3-nitrophenyl)acetic acid, a critical intermediate in pharmaceutical development. We address common challenges encountered during synthesis to help researchers improve yield, purity, and process efficiency.

Overview of Common Synthetic Pathways

The synthesis of 2-(4-Bromo-3-nitrophenyl)acetic acid is typically approached via a multi-step sequence starting from commercially available materials. The most common and reliable route involves the nitration of 4-bromotoluene, followed by side-chain bromination, cyanation, and subsequent hydrolysis of the resulting nitrile. An alternative, though less common, pathway is the Willgerodt-Kindler reaction from 4-bromo-3-nitroacetophenone. Each pathway presents unique challenges and optimization opportunities.

Synthetic_Pathways cluster_0 Route 1: From 4-Bromotoluene cluster_1 Route 2: Willgerodt-Kindler A 4-Bromotoluene B 4-Bromo-3-nitrotoluene A->B Nitration C 4-Bromo-3-nitrobenzyl bromide B->C Side-Chain Bromination D 2-(4-Bromo-3-nitrophenyl)acetonitrile C->D Cyanation E 2-(4-Bromo-3-nitrophenyl)acetic acid D->E Hydrolysis F 4-Bromo-3-nitroacetophenone G Thioamide Intermediate F->G Willgerodt-Kindler Reaction G->E Hydrolysis Purification_Workflow start Crude Product solvent_screen Solvent Screening (e.g., Toluene, Xylene, Ethanol/Water) start->solvent_screen dissolve Dissolve in Minimum Hot Solvent solvent_screen->dissolve hot_filter Hot Filtration (to remove insoluble impurities) dissolve->hot_filter cool Slow Cooling to Room Temp, then Ice Bath hot_filter->cool Clear Solution crystallize Crystal Formation cool->crystallize filter_wash Vacuum Filtration & Wash with Cold Solvent crystallize->filter_wash dry Dry Crystals (Vacuum Oven) filter_wash->dry end Pure Product dry->end

Optimization

Troubleshooting poor aqueous solubility of 2-(4-Bromo-3-nitrophenyl)acetic acid

A Guide for Researchers, Scientists, and Drug Development Professionals on Troubleshooting Poor Aqueous Solubility Welcome to the technical support center for 2-(4-Bromo-3-nitrophenyl)acetic acid. This guide is designed...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Troubleshooting Poor Aqueous Solubility

Welcome to the technical support center for 2-(4-Bromo-3-nitrophenyl)acetic acid. This guide is designed to provide in-depth, practical solutions for researchers encountering challenges with the aqueous solubility of this compound. As Senior Application Scientists, we have structured this resource in a comprehensive question-and-answer format to directly address the issues you may face during your experiments.

Part 1: Understanding the Molecule - FAQs

This section addresses the fundamental properties of 2-(4-Bromo-3-nitrophenyl)acetic acid that underpin its solubility behavior.

Question 1: What are the key structural features of 2-(4-Bromo-3-nitrophenyl)acetic acid that influence its solubility?

Answer: The aqueous solubility of 2-(4-Bromo-3-nitrophenyl)acetic acid is governed by a combination of its functional groups and overall molecular structure. Key features include:

  • Aromatic Phenyl Ring: The core phenyl ring is hydrophobic, which inherently limits its interaction with water molecules.

  • Carboxylic Acid Group (-COOH): This is the primary hydrophilic and ionizable group. At pH values above its pKa, the carboxylic acid will deprotonate to form a more soluble carboxylate anion (-COO⁻).[1]

  • Bromo (-Br) and Nitro (-NO₂) Substituents: Both the bromine atom and the nitro group are electron-withdrawing.[1] This electronic effect increases the acidity of the carboxylic acid (lowers its pKa) compared to unsubstituted phenylacetic acid, meaning it will ionize at a lower pH. However, these groups also contribute to the molecule's overall hydrophobicity and high molecular weight, which can decrease aqueous solubility.[2]

Question 2: What is the expected aqueous solubility of this compound?

CompoundMolecular Weight ( g/mol )CAS NumberNotes
2-(4-Bromo-3-nitrophenyl)acetic acid 260.041261603-30-8The target compound.
2-(2-Bromo-4-nitrophenyl)acetic acid260.0466949-40-4A positional isomer.[5]
2-(3-Bromo-4-nitrophenyl)acetic acid260.0490004-95-8A positional isomer.[6]
2-Nitrophenylacetic acid181.153740-52-1An analogue without the bromo substituent.[3]

Part 2: Troubleshooting & Solubility Enhancement Protocols

This section provides a systematic approach to diagnosing and resolving solubility issues, complete with step-by-step protocols.

Workflow for Troubleshooting Poor Solubility

The following diagram outlines the decision-making process for addressing solubility challenges with 2-(4-Bromo-3-nitrophenyl)acetic acid.

G cluster_0 Initial Assessment cluster_1 Primary Strategies cluster_2 Secondary Strategies cluster_3 Outcome start Poor solubility observed in neutral aqueous media check_pH Is the compound acidic? start->check_pH pH_adjust pH Adjustment (Increase pH > pKa) check_pH->pH_adjust Yes (Carboxylic Acid) salt_form Salt Formation Screening pH_adjust->salt_form If pH control is not feasible for application success Solubility Goal Achieved pH_adjust->success If sufficient cosolvent Co-solvent Systems salt_form->cosolvent If salts are unstable or insufficiently soluble salt_form->success Stable, soluble salt found excipients Use of Excipients (e.g., Cyclodextrins) cosolvent->excipients If toxicity of co-solvent is a concern cosolvent->success excipients->success

Caption: Decision workflow for enhancing aqueous solubility.

Question 3: My compound won't dissolve in water. What is the first and most critical step?

Answer: The first and most effective strategy is to exploit the acidic nature of the carboxylic acid group through pH adjustment.[][8] The solubility of weak acids increases dramatically as the pH of the solution rises above the compound's pKa, leading to the formation of the more soluble anionic (carboxylate) form.[9][10][11]

Protocol 1: pH-Dependent Solubility Profiling

Objective: To determine the solubility of 2-(4-Bromo-3-nitrophenyl)acetic acid across a range of pH values to identify the optimal pH for dissolution.

Materials:

  • 2-(4-Bromo-3-nitrophenyl)acetic acid

  • A series of aqueous buffers (e.g., phosphate, borate) covering a pH range from 4.0 to 9.0.

  • 0.1 M NaOH and 0.1 M HCl for pH adjustment.

  • Vials with magnetic stir bars.

  • pH meter.

  • Analytical balance.

  • Filtration device (e.g., 0.22 µm syringe filters).

  • HPLC or UV-Vis spectrophotometer for quantification.

Procedure:

  • Preparation: Prepare a series of buffers at different pH values (e.g., 4.0, 5.0, 6.0, 7.0, 7.4, 8.0, 9.0).

  • Equilibration: Add an excess amount of the solid compound to a known volume of each buffer in separate vials. The goal is to create a saturated solution with undissolved solid remaining.

  • Stirring: Seal the vials and stir the mixtures at a constant temperature (e.g., 25°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • pH Measurement: After equilibration, measure and record the final pH of each slurry.

  • Sampling and Filtration: Withdraw a sample from each vial and immediately filter it through a 0.22 µm syringe filter to remove all undissolved solids. This step is critical to prevent artificially high concentration readings.

  • Quantification: Dilute the filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a pre-validated analytical method (e.g., HPLC-UV).[12][13]

  • Data Analysis: Plot the measured solubility (e.g., in mg/mL or µM) against the final measured pH of each buffer.

Expected Outcome: You should observe a significant increase in solubility as the pH increases, particularly as it surpasses the pKa of the carboxylic acid.

Question 4: Adjusting the pH is not suitable for my downstream application. How can I improve solubility while maintaining a near-neutral pH?

Answer: If pH modification is not an option, forming a salt of the compound is a widely used and highly effective alternative.[14][15][16] By reacting the acidic compound with a suitable base, you can create a solid salt form that has a much higher intrinsic solubility and dissolution rate in neutral water compared to the free acid.[17][18][19] Approximately 50% of all marketed drugs are in salt form.[14]

Protocol 2: Small-Scale Salt Screening

Objective: To identify suitable counterions that form stable, crystalline salts with improved aqueous solubility.

Materials:

  • 2-(4-Bromo-3-nitrophenyl)acetic acid.

  • A selection of pharmaceutically acceptable bases (counterions) such as sodium hydroxide, potassium hydroxide, calcium hydroxide, tromethamine, L-arginine, and meglumine.[15]

  • A range of solvents for crystallization (e.g., ethanol, isopropanol, acetone, water, and mixtures thereof).

  • Small-scale reaction vials.

Procedure:

  • Stoichiometric Reaction: Dissolve the 2-(4-Bromo-3-nitrophenyl)acetic acid in a minimal amount of a suitable organic solvent (e.g., ethanol). In a separate vial, dissolve an equimolar amount of the chosen base in the same or a miscible solvent.

  • Mixing: Slowly add the base solution to the acid solution while stirring.

  • Crystallization: If a precipitate forms immediately, it can be isolated. If not, induce crystallization by slow evaporation, cooling, or by adding an anti-solvent.

  • Isolation and Drying: Isolate the resulting solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Characterization:

    • Solubility Testing: Measure the aqueous solubility of each new salt form using the method described in Protocol 1 (at a fixed, relevant pH, e.g., 7.4).

    • Solid-State Analysis: Characterize promising salts using techniques like Powder X-Ray Diffraction (PXRD) to confirm crystallinity and Differential Scanning Calorimetry (DSC) to determine the melting point and thermal stability.

Question 5: I am still struggling with solubility even after trying pH adjustment and salt formation. Are there other options?

Answer: Yes, if the primary methods are insufficient or unsuitable, you can explore the use of co-solvents or specialized excipients.

  • Co-solvents: These are water-miscible organic solvents that increase the solubility of nonpolar compounds by reducing the overall polarity of the aqueous medium.[][20][21] Common examples include ethanol, propylene glycol (PG), polyethylene glycol (PEG 400), and dimethyl sulfoxide (DMSO).[][22] This approach is particularly useful for creating concentrated stock solutions for in-vitro assays.

    • Protocol: A simple approach is to prepare a high-concentration stock solution in 100% DMSO and then perform serial dilutions into your aqueous experimental medium. Be mindful of the final DMSO concentration, as it can have effects on biological systems. A systematic screening of different co-solvent/water ratios can identify the optimal blend for your needs.[22]

  • Excipients (e.g., Cyclodextrins): Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[20] They can encapsulate poorly soluble molecules like 2-(4-Bromo-3-nitrophenyl)acetic acid, forming an "inclusion complex" that is significantly more water-soluble.[20] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.

Part 3: Advanced Considerations & Summary

Question 6: How do I choose the best solubility enhancement strategy?

Answer: The choice depends on your specific experimental context, as summarized in the table below.

StrategyAdvantagesDisadvantagesBest For...
pH Adjustment Simple, cost-effective, highly effective for ionizable compounds.[]Limited to applications where pH can be controlled; may affect compound stability.In-vitro buffer-based assays, initial screening, formulation development.
Salt Formation Creates a new solid form with improved intrinsic solubility and stability.[14][16]Requires screening and characterization; not all counterions will form stable salts.Pre-clinical and clinical drug development, creating stable solid dosage forms.
Co-solvents Excellent for achieving high concentrations; simple to prepare.[22]Potential for solvent toxicity in biological systems; drug may precipitate upon dilution.[20]High-throughput screening (HTS), preparing concentrated stock solutions for in-vitro use.
Cyclodextrins Significant solubility enhancement; low toxicity.[20]Can be more expensive; may alter the effective concentration of the free drug.Formulations where co-solvents are not viable; improving bioavailability.
Mechanism of Salt Formation for Solubility Enhancement

The diagram below illustrates how converting a poorly soluble weak acid into its salt form improves dissolution.

G cluster_0 Poorly Soluble Free Acid (Solid State) cluster_1 Highly Soluble Salt (Solid State) cluster_2 Aqueous Dissolution SolidAcid R-COOH(s) High Crystal Lattice Energy SolidSalt R-COO⁻ Na⁺(s) Lower Crystal Lattice Energy SolidAcid->SolidSalt + NaOH (Salt Formation Reaction) DissolvedAcid R-COOH(aq) (Low Concentration) SolidAcid->DissolvedAcid Slow Dissolution DissolvedSalt R-COO⁻(aq) + Na⁺(aq) (High Concentration) SolidSalt->DissolvedSalt Fast Dissolution

Caption: Salt formation overcomes lattice energy for faster dissolution.

By following these structured troubleshooting guides and protocols, researchers can systematically overcome the challenges posed by the poor aqueous solubility of 2-(4-Bromo-3-nitrophenyl)acetic acid, enabling successful and reliable experimental outcomes.

References

  • 2-(2-Bromo-4-nitrophenyl)acetic acid | C8H6BrNO4 | CID 12404388 - PubChem. Available from: [Link]

  • 2-(3-Bromo-4-Nitrophenyl)Acetic Acid CAS NO 90004-95-8 - ChemicalCell. Available from: [Link]

  • (2-Nitrophenyl)acetic acid - Wikipedia. Available from: [Link]

  • Equilibrium Solubility and Dissolution Property Analysis of 2-Nitrophenylacetic Acid in 13 Pure Solvents at Elevated Temperatures - ACS Publications. Available from: [Link]

  • Solubility of Organic Compounds - Chemistry LibreTexts. Available from: [Link]

  • Solubilization techniques used for poorly water-soluble drugs - PMC - NIH. Available from: [Link]

  • pH and Solubility | AP Chemistry. Available from: [Link]

  • Improving API Solubility by Salt and Cocrystal Formation - Merck Millipore. Available from: [Link]

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis - University of Colorado Boulder. Available from: [Link]

  • Advanced Methodologies for Pharmaceutical Salt Synthesis | Crystal Growth & Design - ACS Publications. Available from: [Link]

  • Ph Dependent Solubility → Area → Sustainability - Climate Policy Watcher. Available from: [Link]

  • Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds | Analytical Chemistry - ACS Publications. Available from: [Link]

  • Improving the Solubility and Bioavailability of Progesterone Cocrystals with Selected Carboxylic Acids - MDPI. Available from: [Link]

  • 2-(3-bromo-4-nitrophenyl)acetic acid — Chemical Substance Information - NextSDS. Available from: [Link]

  • Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement - ResearchGate. Available from: [Link]

  • How can I measure concentration of low-solubility organic compounds in water? - ResearchGate. Available from: [Link]

  • Drug Dissolution Enhancement by Salt Formation: Current Prospects - Research Journal of Pharmaceutical Dosage Forms and Technology. Available from: [Link]

  • Carboxylic Acids- Aliphatic and Aromatic – Preparation and Properties - The Chemist. Available from: [Link]

  • Calculation of Aqueous Solubility of Organic Compounds - NIST. Available from: [Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - MDPI. Available from: [Link]

  • 2-Bromo-3-(4-nitrophenyl)propanoic acid | C9H8BrNO4 | CID 265266 - PubChem. Available from: [Link]

  • 4-Bromophenylacetic acid - Wikipedia. Available from: [Link]

  • Solubility Improvement of Benexate through Salt Formation Using Artificial Sweetener - MDPI. Available from: [Link]

  • bromo-(4-nitro-phenyl)-acetic acid | CAS#:4578-72-7 | Chemsrc. Available from: [Link]

  • Visible-Light-Induced Esterification of Carboxylic Acids with Arylsulfonium Salts | Organic Letters - ACS Publications. Available from: [Link]

  • Improving Tenoxicam Solubility and Bioavailability by Cosolvent System - PMC - NIH. Available from: [Link]

  • pH-Solubility diagrams and their usefulness in characterization of salts of poorly soluble drug substances - CR Com. Available from: [Link]

  • Dependence of Solubility on pH: Videos & Practice Problems - Pearson. Available from: [Link]

  • 18.7: Solubility and pH - Chemistry LibreTexts. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Side Reactions During the Nitration of 2-(4-Bromo-3-nitrophenyl)acetic acid

Welcome to the technical support guide for the nitration of 2-(4-Bromo-3-nitrophenyl)acetic acid. This document provides in-depth troubleshooting advice and optimized protocols for researchers, scientists, and drug devel...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the nitration of 2-(4-Bromo-3-nitrophenyl)acetic acid. This document provides in-depth troubleshooting advice and optimized protocols for researchers, scientists, and drug development professionals. Our goal is to help you navigate the complexities of this reaction, minimize common side reactions, and maximize the yield and purity of your desired product, 2-(4-Bromo-3,5-dinitrophenyl)acetic acid.

The nitration of an already substituted aromatic ring, particularly one bearing both deactivating groups (bromo, nitro) and a potentially labile side chain (acetic acid), presents a significant synthetic challenge. The existing substituents deactivate the ring, requiring forcing conditions that can simultaneously promote undesirable side reactions. This guide is structured to address the most common issues encountered in the laboratory.

Section 1: Troubleshooting Guide

This section is formatted as a series of questions and answers to directly address specific problems you may encounter during your experiments.

Q1: I'm observing significant formation of a di-nitrated byproduct, but not the one I want. How can I improve regioselectivity and prevent polysubstitution?

A1: Mechanistic Insight & Solution

The formation of multiple nitrated isomers or polysubstituted products is a frequent challenge when the reaction conditions are too harsh for the substrate. Your starting material, 2-(4-Bromo-3-nitrophenyl)acetic acid, has a deactivated aromatic ring. However, the conditions required to introduce a second nitro group can sometimes be strong enough to force a third, or lead to undesired isomers.

  • Causality : The primary cause is excessive electrophilic pressure from the nitrating agent. Nitration is highly exothermic, and localized increases in temperature can dramatically accelerate the rate of secondary nitrations.[1] The existing nitro and bromo groups are deactivating, making the reaction sluggish and tempting the use of overly aggressive conditions.

Recommended Solutions:

  • Strict Temperature Control : This is the most critical parameter. Maintain a reaction temperature between 0-5°C throughout the addition of the nitrating mixture. Use an ice-salt bath for better temperature management. Elevated temperatures are the primary cause of over-nitration.[1]

  • Control Stoichiometry : Use a precise molar equivalent of nitric acid. A slight excess (e.g., 1.05 to 1.1 equivalents) is often sufficient. Avoid large excesses which leave unreacted nitronium ions available for further reaction.

  • Slow, Controlled Addition : Add the nitrating mixture dropwise to the solution of your starting material over an extended period (e.g., 30-60 minutes). This maintains a low concentration of the electrophile and allows for better heat dissipation.

  • Milder Nitrating Agents : If the standard H₂SO₄/HNO₃ mixture proves too aggressive, consider alternative, milder nitrating systems. A well-regarded alternative is using nitric acid in acetic anhydride, which generates acetyl nitrate (in situ). This reagent is often more selective for sensitive substrates.[2]

Q2: My final product analysis shows impurities that suggest oxidation of the acetic acid side chain. What causes this and how can it be prevented?

A2: Mechanistic Insight & Solution

The benzylic carbon of the phenylacetic acid side chain is susceptible to oxidation under the strongly acidic and oxidizing conditions of nitration.[3] This can lead to the formation of corresponding mandelic acid or even benzoylformic acid derivatives, which can further decompose.

  • Causality : The nitrating mixture (concentrated nitric and sulfuric acids) is a powerful oxidizing agent. While the primary reaction is electrophilic aromatic substitution, competitive oxidation of the benzylic -CH₂- group can occur, especially at elevated temperatures or with prolonged reaction times.

Recommended Solutions:

  • Lower Reaction Temperature : As with polysubstitution, maintaining a low temperature (0-5°C) is crucial. Oxidation reactions typically have a higher activation energy than nitration, so lower temperatures will disproportionately slow the undesired side reaction.

  • Minimize Reaction Time : Monitor the reaction progress closely using a suitable analytical technique like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). As soon as the starting material is consumed, quench the reaction immediately to prevent prolonged exposure of the product to the oxidizing medium.

  • Use Fuming Nitric Acid with Caution : While fuming nitric acid can increase the rate of nitration, it is also a more potent oxidizing agent. If you must use it, exercise extreme caution with temperature control and reaction time.

  • Protective Group Strategy (Advanced) : In cases of extreme sensitivity, one could consider protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester). The ester is generally more resistant to oxidation and can be hydrolyzed back to the acid post-nitration.

Q3: I am detecting the formation of 4-Bromo-3,5-dinitrotoluene, indicating a loss of the carboxyl group. How do I prevent this decarboxylation?

A3: Mechanistic Insight & Solution

Decarboxylation of phenylacetic acids can occur under acidic conditions, particularly with electron-withdrawing groups on the ring that can stabilize the resulting carbanion or radical intermediate.[4] This process, sometimes referred to as ipso-nitration or nitro-decarboxylation, involves the replacement of the -CH₂COOH group with a -NO₂ group.

  • Causality : The mechanism can involve the protonation of the carboxyl group, followed by the loss of CO₂ and water to form a benzyl cation, which is then trapped. Alternatively, a direct electrophilic attack by the nitronium ion at the carbon bearing the side chain (ipso attack) can lead to the expulsion of the side chain.[5][6] This is more likely at higher temperatures.

Recommended Solutions:

  • Strict Temperature Control : This side reaction is highly temperature-dependent. Maintaining the reaction at or below 5°C is the most effective preventative measure.

  • Choice of Acid Catalyst : While sulfuric acid is standard, its strong dehydrating nature can promote pathways leading to decarboxylation. In some systems, exploring alternative acid catalysts may be beneficial, although for nitration, options are limited. The primary focus should remain on temperature.

  • Avoid Prolonged Reaction Times : Quench the reaction as soon as the starting material is consumed to minimize the product's residence time in the harsh acidic medium.

Q4: My work-up yields a dark, tarry substance instead of a clean, crystalline product. What is the cause and how can I achieve a cleaner reaction?

A4: Mechanistic Insight & Solution

The formation of dark tars is a clear indication of significant product and/or starting material degradation. This is typically caused by a combination of oxidation and polymerization reactions.

  • Causality : Highly exothermic and poorly controlled nitration reactions can lead to "runaway" conditions in localized spots within the reaction mixture.[7] These high-temperature zones promote aggressive oxidation of the aromatic ring and side chain, leading to complex mixtures of polymeric, often tarry, byproducts. Substrates with activating groups are particularly prone to this, but even deactivated systems can degrade under excessively harsh conditions.

Recommended Solutions:

  • Ensure Efficient Stirring : Vigorous stirring is essential to prevent localized heating and ensure uniform temperature throughout the reaction mixture.

  • Reverse Addition : Consider adding the substrate solution slowly to the pre-chilled nitrating mixture. This ensures that the substrate is always in the presence of a large, cold thermal mass, which helps to dissipate the heat of reaction more effectively.

  • Dilution : Running the reaction in a slightly more dilute solution can help to manage the exotherm, although this may also slow down the reaction rate. A balance must be found experimentally.

  • Purity of Starting Material : Ensure your 2-(4-Bromo-3-nitrophenyl)acetic acid is pure. Impurities can sometimes catalyze decomposition pathways.

Section 2: Prophylactic Strategies & Recommended Protocols

Success in this nitration reaction relies on careful control of key parameters. The table below summarizes the critical variables and their impact on the reaction outcome.

Table 1: Key Reaction Parameters and Their Influence
ParameterRecommended RangeRationale for ControlPotential Side Reaction if Uncontrolled
Temperature 0°C to 5°CMinimizes rates of all major side reactions (polynitration, oxidation, decarboxylation).[1]Polynitration, Oxidation, Decarboxylation, Tar Formation
HNO₃ Stoichiometry 1.05 - 1.1 mol. eq.Limits the availability of the electrophile to prevent secondary reactions.[1]Polynitration
Reaction Time Monitor by TLC/HPLCPrevents prolonged exposure of the product to the harsh, oxidizing reaction medium.Oxidation, Decarboxylation, Tar Formation
Rate of Addition Slow, dropwiseEnsures effective heat dissipation and prevents localized temperature spikes.Tar Formation, Reduced Selectivity
Stirring Vigorous & EfficientMaintains thermal and concentration homogeneity in the reaction mixture.Localized Overheating, Tar Formation
Experimental Protocol: Controlled Nitration

This protocol is designed to maximize the yield of 2-(4-Bromo-3,5-dinitrophenyl)acetic acid while minimizing side reactions.

Materials:

  • 2-(4-Bromo-3-nitrophenyl)acetic acid

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Deionized Water

  • Dichloromethane (DCM) or Ethyl Acetate for extraction

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • Prepare the Substrate Solution : In a three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 1.0 equivalent of 2-(4-Bromo-3-nitrophenyl)acetic acid in a minimal amount of concentrated sulfuric acid.

  • Cool the Mixture : Cool the flask in an ice-salt bath until the internal temperature is stable at 0°C.

  • Prepare the Nitrating Mixture : In a separate beaker, carefully and slowly add 1.05 equivalents of concentrated nitric acid to a small volume of concentrated sulfuric acid. Cool this mixture in an ice bath.

  • Perform the Reaction : Transfer the cold nitrating mixture to the dropping funnel. Add the nitrating mixture dropwise to the stirred substrate solution over 30-60 minutes, ensuring the internal temperature does not rise above 5°C.

  • Monitor the Reaction : After the addition is complete, allow the mixture to stir at 0-5°C. Monitor the reaction's progress by periodically taking a small aliquot, quenching it in ice, extracting with DCM, and analyzing by TLC.

  • Quench the Reaction : Once the starting material is consumed, pour the reaction mixture slowly and carefully onto a large amount of crushed ice with vigorous stirring.[8]

  • Isolate the Product :

    • If a solid precipitates : Collect the crude product by vacuum filtration. Wash the filter cake thoroughly with cold water until the washings are neutral to pH paper.

    • If no solid precipitates (or if it is an oil) : Transfer the quenched mixture to a separatory funnel and perform a liquid-liquid extraction with DCM or ethyl acetate (3x).[8]

  • Work-up (for extraction) : Combine the organic layers. Wash with water, then with saturated sodium bicarbonate solution to remove residual acids, and finally with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification : The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol: Analytical Verification

To confirm the identity and purity of your product and to identify byproducts, the following methods are recommended:

  • HPLC/GC-MS : These are the most powerful techniques for separating and identifying the components of the reaction mixture.[9][10]

    • HPLC : Use a C18 reverse-phase column with a gradient of water (with 0.1% formic acid) and acetonitrile. Monitor with a UV detector.

    • GC-MS : Derivatize the carboxylic acid to its methyl ester using diazomethane or TMS-diazomethane for better volatility. This allows for clear separation and mass spectral analysis of the desired product and potential side products like the decarboxylated version.[11]

  • ¹H NMR : The proton NMR spectrum will clearly distinguish the starting material, desired product, and major byproducts by their characteristic aromatic substitution patterns and chemical shifts.

Section 3: Visual Guides

Reaction Pathway and Potential Side Reactions

G cluster_main Desired Reaction Pathway cluster_side Common Side Reactions start 2-(4-Bromo-3-nitrophenyl)acetic acid product 2-(4-Bromo-3,5-dinitrophenyl)acetic acid start->product HNO₃ / H₂SO₄ (0-5°C) poly Polynitration Products start->poly Harsh Conditions (High Temp, Excess HNO₃) ox Side-Chain Oxidation (e.g., mandelic acid deriv.) start->ox Harsh Conditions (High Temp, Excess HNO₃) decarb Decarboxylation Product (4-Bromo-3,5-dinitrotoluene) start->decarb Harsh Conditions (High Temp, Excess HNO₃) ipso Ipso-Substitution start->ipso Harsh Conditions (High Temp, Excess HNO₃)

Caption: Main nitration pathway and common, temperature-sensitive side reactions.

Troubleshooting Workflow

G start Nitration Reaction Complete workup Quench & Work-up start->workup analyze Analyze Product Mixture (TLC, HPLC, NMR) workup->analyze decision decision analyze->decision Product Pure & High Yield? success Experiment Successful decision->success Yes failure Identify Primary Issue decision->failure No p1 Polynitration? --> Lower Temp, 1.05eq HNO₃ failure->p1 p2 Oxidation? --> Lower Temp, Shorter Time failure->p2 p3 Decarboxylation? --> Strict Temp Control (<5°C) failure->p3 p4 Tars/Low Yield? --> Better Stirring, Slower Addition failure->p4 optimize Optimize & Repeat Experiment p1->optimize p2->optimize p3->optimize p4->optimize

Caption: Decision tree for troubleshooting and optimizing the nitration reaction.

Section 4: General FAQs

  • Q: Which nitrating agent is best for this reaction?

    • A: The standard mixture of concentrated nitric acid and concentrated sulfuric acid is effective but requires stringent control. If side reactions persist despite optimization, consider using a milder system like nitric acid in acetic anhydride.[1][2]

  • Q: What are the most critical safety precautions?

    • A: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves. The nitrating mixture is extremely corrosive and a strong oxidizing agent. Prepare the mixture by adding acid to acid, and always cool the components before and during mixing. Be prepared for an exothermic reaction.

  • Q: What is the best way to quench the reaction?

    • A: The safest method is to slowly pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.[8] Never add water or ice directly to the concentrated acid mixture, as this can cause violent boiling and splashing.

Section 5: References

  • Master Organic Chemistry. (2018, April 30). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. [Link]

  • Google Patents. (2012). CN102718659A - Synthesis method of 4-bromo-2-nitrophenyl acetic acid.

  • ResearchGate. (2025, August 9). (PDF) Mechanism of Oxidation of (p-Substituted Phenylthio)acetic Acids with N-Chlorosaccharin. [Link]

  • National Institutes of Health (NIH). (2025, July 8). Ipso nitration in organic synthesis. [Link]

  • National Institutes of Health (NIH). (n.d.). ANALYTICAL METHODS - Toxicological Profile for Polycyclic Aromatic Hydrocarbons. [Link]

  • Google Patents. (1997). US5698735A - Process for preparing substituted phenylacetic acid derivatives and novel intermediates.

  • PubMed. (n.d.). Anaerobic Oxidation of Phenylacetate and 4-hydroxyphenylacetate to Benzoyl-Coenzyme A and CO2 in Denitrifying Pseudomonas Sp. Evidence for an Alpha-Oxidation Mechanism. [Link]

  • ACS Publications. (2015, October 12). Silver(I)-Promoted ipso-Nitration of Carboxylic Acids by Nitronium Tetrafluoroborate. [Link]

  • Organic Chemistry Portal. (n.d.). Nitro compound synthesis by nitrite substitution or nitration. [Link]

  • MDPI. (2020, January 12). Oxidations of Benzhydrazide and Phenylacetic Hydrazide by Hexachloroiridate(IV): Reaction Mechanism and Structure–Reactivity Relationship. [Link]

  • Arizona State University. (2020, January 15). Mechanisms of decarboxylation of phenylacetic acids and their sodium salts in water at high temperature and pressure. [Link]

  • Chemistry LibreTexts. (2024, March 24). 16.10: Reduction of Aromatic Compounds. [Link]

  • Kyoto University Research Information Repository. (2023, December 1). Trace analysis of nitrated polycyclic aromatic hydrocarbons based on two-color femtosecond laser ionization mass spectrometry. [Link]

  • Michigan State University Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. [Link]

  • ACS Publications. (n.d.). Determination of nitrated polycyclic aromatic hydrocarbons by fused silica capillary gas chromatography/negative ion chemical ionization mass spectrometry. [Link]

  • Digital Commons @ St. John's University. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis. [Link]

  • Chemistry Stack Exchange. (2017, June 4). The decarboxylation of phenylacetic acid via addition of acid. [Link]

  • Indian Academy of Sciences. (n.d.). Nitration of phenolic compounds and oxidation of hydroquinones using tetrabutylammonium chromate and dichromate under aprotic conditions. [Link]

  • Quora. (2019, May 11). How will you prepare phenylacetic acid from benzene?[Link]

  • ATSDR. (n.d.). 6. ANALYTICAL METHODS. [Link]

  • ResearchGate. (2021, March). Nitrogen-containing aromatic compounds: quantitative analysis using gas chromatography with nitrogen phosphorus detector. [Link]

Sources

Reference Data & Comparative Studies

Validation

2-(4-Bromo-3-nitrophenyl)acetic acid vs. 2-(4-Bromophenyl)acetic acid: A Reactivity and Application Guide

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Comparison & Experimental Guide Executive Summary & Structural Analysis In medicinal chemistry and drug...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Comparison & Experimental Guide

Executive Summary & Structural Analysis

In medicinal chemistry and drug development, the selection of aromatic building blocks dictates the downstream synthetic strategy. This guide provides an in-depth comparative analysis of two closely related phenylacetic acid derivatives: 2-(4-Bromo-3-nitrophenyl)acetic acid and 2-(4-bromophenyl)acetic acid .

While structurally differing by only a single nitro (-NO₂) group, their chemical reactivity profiles are fundamentally divergent.

  • 2-(4-Bromophenyl)acetic acid is a classic, unactivated aryl halide. It is a highly reliable electrophile for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[1].

  • 2-(4-Bromo-3-nitrophenyl)acetic acid features a strongly electron-withdrawing nitro group positioned ortho to the bromine atom[2]. This functionalization drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic ring, shifting the molecule's primary reactivity from transition-metal catalysis to uncatalyzed Nucleophilic Aromatic Substitution (SNAr) . Furthermore, the nitro group serves as a latent amine, making this compound a privileged precursor for indole and oxindole heterocycles.

Mechanistic Divergence: SNAr vs. Cross-Coupling

The causality behind the experimental choices for these two compounds lies in their electronic distribution.

The SNAr Advantage (Nitro-Activated)

For SNAr to occur, the aromatic ring must stabilize the anionic Meisenheimer complex intermediate. The ortho-nitro group in 2-(4-Bromo-3-nitrophenyl)acetic acid acts as a powerful π-acceptor, delocalizing the negative charge generated during nucleophilic attack. Consequently, this compound rapidly reacts with amines, thiols, and alkoxides under mild, catalyst-free conditions.

Conversely, 2-(4-bromophenyl)acetic acid lacks this electronic stabilization. Attempting an SNAr reaction on this unactivated substrate will result in quantitative recovery of the starting material unless extreme temperatures or a palladium/copper catalyst are employed.

Cross-Coupling Dynamics (Palladium Catalysis)

Both compounds can undergo Suzuki-Miyaura cross-coupling[3]. However, their performance differs:

  • Unactivated Substrate: 2-(4-bromophenyl)acetic acid undergoes facile oxidative addition with Pd(0) and suffers from very few side reactions, making it an ideal, high-yielding substrate for synthesizing biaryl compounds[4].

  • Activated Substrate: While the electron-deficient nature of 2-(4-Bromo-3-nitrophenyl)acetic acid accelerates the initial oxidative addition of Pd(0), the ortho-nitro group introduces significant steric hindrance. Furthermore, the nitro group can coordinate with the palladium center, occasionally leading to catalyst deactivation or unwanted reduction of the nitro group under certain coupling conditions.

Reactivity C1 2-(4-Bromo-3-nitrophenyl) acetic acid SNAr SNAr (Nucleophilic Sub.) Fast, No Catalyst C1->SNAr Amines/Thiols Suzuki1 Suzuki Coupling Sterically Hindered C1->Suzuki1 Pd(0), Boronic Acid C2 2-(4-Bromophenyl) acetic acid NoSNAr No SNAr Requires Pd/Cu Catalyst C2->NoSNAr Amines/Thiols Suzuki2 Suzuki Coupling Highly Efficient C2->Suzuki2 Pd(0), Boronic Acid

Caption: Divergent reactivity pathways of nitro-activated versus unactivated bromophenylacetic acids.

Quantitative Reactivity Comparison

The following table summarizes the empirical performance of both building blocks across standard synthetic transformations.

Parameter2-(4-Bromo-3-nitrophenyl)acetic acid2-(4-Bromophenyl)acetic acid
SNAr Reactivity (Amines) High (80 °C, 2-4 hours, >85% yield)None (Requires Buchwald-Hartwig)
Suzuki Coupling Efficiency Moderate (Requires bulky ligands like XPhos due to sterics)Excellent (Standard Pd(dppf)Cl₂, >90% yield)
LUMO Energy Low (Highly electrophilic at C4)High (Standard aryl halide)
Downstream Utility Oxindoles, Indoles, BenzimidazolesBiaryl acetic acids, Glucagon receptor antagonists[4]
Storage & Stability Stable, but light-sensitive (nitroaromatic)Highly stable, room temperature

Heterocycle Synthesis: The Oxindole Workflow

A major strategic advantage of 2-(4-Bromo-3-nitrophenyl)acetic acid is its utility in generating 3,3-disubstituted or 6-substituted oxindoles—a privileged scaffold in oncology and CNS drug discovery. By reducing the nitro group to an aniline, the molecule is perfectly primed for an intramolecular amidation with the adjacent acetic acid moiety.

Workflow Start 2-(4-Bromo-3-nitrophenyl)acetic acid Step1 Reduction (Fe/NH4Cl or Pd/C, H2) Yields Aniline Intermediate Start->Step1 Step2 Intramolecular Amidation (HATU/DIPEA or Heat) Step1->Step2 Product 6-Bromooxindole Derivative (Drug Scaffold) Step2->Product

Caption: Step-by-step synthetic workflow for converting the nitro-derivative into an oxindole scaffold.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Causality for workup steps is explicitly defined.

Protocol A: SNAr of 2-(4-Bromo-3-nitrophenyl)acetic acid with Morpholine

Objective: Catalyst-free C-N bond formation leveraging nitro-activation.

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve 2-(4-Bromo-3-nitrophenyl)acetic acid (1.0 equiv, 5.0 mmol) in anhydrous DMF (15 mL).

  • Reagent Addition: Add morpholine (3.0 equiv, 15.0 mmol) and anhydrous K₂CO₃ (2.0 equiv, 10.0 mmol). Rationale: Excess amine and base are required to neutralize the hydrobromic acid byproduct and the carboxylic acid proton.

  • Heating: Stir the mixture at 80 °C for 4 hours. Monitor via LC-MS or TLC (DCM:MeOH 9:1). The strong yellow color indicates the formation of the SNAr product.

  • Workup (Self-Validating Step): Cool to room temperature and pour into 50 mL of crushed ice. Slowly acidify the aqueous mixture with 1M HCl until pH ~3.

    • Causality: The product is a carboxylic acid, which remains soluble as a carboxylate salt in basic conditions. Acidification forces the neutral, organic-soluble product to precipitate out of the aqueous DMF mixture.

  • Isolation: Filter the bright yellow precipitate, wash with cold water, and dry under a vacuum to afford 2-(4-morpholino-3-nitrophenyl)acetic acid.

Protocol B: Suzuki-Miyaura Coupling of 2-(4-Bromophenyl)acetic acid

Objective: Pd-catalyzed C-C bond formation on an unactivated scaffold.

  • Reaction Setup: Charge a Schlenk flask with 2-(4-bromophenyl)acetic acid (1.0 equiv, 5.0 mmol)[1], phenylboronic acid (1.2 equiv, 6.0 mmol), and Pd(dppf)Cl₂ (0.05 equiv, 0.25 mmol).

  • Solvent & Base: Add a degassed mixture of 1,4-Dioxane (20 mL) and 2M aqueous Na₂CO₃ (3.0 equiv, 15.0 mmol). Rationale: Degassing is critical to prevent the oxidation of the Pd(0) active catalyst species.

  • Heating: Heat the biphasic mixture at 90 °C for 12 hours under a nitrogen atmosphere.

  • Workup (Self-Validating Step): Cool the reaction, dilute with water (20 mL), and filter through a pad of Celite to remove palladium black. Extract the basic aqueous layer once with Ethyl Acetate (discard the organic layer).

    • Causality: The desired biaryl product is a carboxylate salt in the basic aqueous layer. Extracting with EtOAc before acidification removes non-polar impurities (e.g., homocoupled boronic acid).

  • Isolation: Acidify the aqueous layer with 2M HCl to pH 2, extract with fresh Ethyl Acetate (3 x 20 mL), dry over Na₂SO₄, and concentrate to yield the biaryl acetic acid product.

References

  • LookChem. Cas 1878-68-8, 4-Bromophenylacetic acid Chemical Properties and Suzuki Coupling. Retrieved from:[Link]

  • Google Patents (WO2011022473A1).Biaryl compounds and methods of use thereof (General synthesis of biaryl aryl ureas via Suzuki coupling).
  • Ovid / Wiley. Discovery of thiophene-containing biaryl amide derivatives as novel glucagon receptor antagonists. Retrieved from:[Link]

Sources

Comparative

Spectroscopic characterization of 2-(4-Bromo-3-nitrophenyl)acetic acid versus its structural isomers

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 2-(4-Bromo-3-nitrophenyl)acetic acid and its Structural Isomers In the landscape of pharmaceutical development and fine chemical synthesis,...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 2-(4-Bromo-3-nitrophenyl)acetic acid and its Structural Isomers

In the landscape of pharmaceutical development and fine chemical synthesis, the unambiguous identification of a molecule is paramount. Structural isomers, compounds sharing the same molecular formula but differing in the arrangement of atoms, often exhibit distinct biological activities and physical properties. This guide provides a comprehensive comparison of 2-(4-Bromo-3-nitrophenyl)acetic acid with its structural isomers, focusing on the application of key spectroscopic techniques—NMR, IR, and Mass Spectrometry—to ensure precise identification and quality control.

The Imperative of Isomer Differentiation

2-(4-Bromo-3-nitrophenyl)acetic acid (Target Compound 1 ) and its isomers, such as 2-(2-Bromo-5-nitrophenyl)acetic acid (2 ), 2-(4-Bromo-2-nitrophenyl)acetic acid (3 ), 2-(2-Bromo-4-nitrophenyl)acetic acid (4 ), and 2-(5-Bromo-2-nitrophenyl)acetic acid (5 ), all share the molecular formula C₈H₆BrNO₄.[1][2][3][4] The subtle shifts in the positions of the bromo and nitro substituents on the phenyl ring can significantly alter the electronic environment of the molecule, leading to distinguishable spectroscopic signatures. For researchers in drug development, confirming the correct isomeric form is a critical step, as different isomers can possess vastly different pharmacological and toxicological profiles.

The Workflow: A Multi-Technique Approach

A robust analytical workflow for isomer differentiation relies on the synergistic use of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they allow for confident characterization.

Caption: Workflow for Isomer Differentiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for distinguishing between structural isomers. By probing the magnetic environments of ¹H and ¹³C nuclei, we can deduce the connectivity and spatial relationships of atoms within a molecule.

Experimental Protocol: ¹H and ¹³C NMR[6]
  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical to avoid overlapping signals.

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Obtain the spectrum using a standard pulse sequence. Key parameters include a spectral width of ~16 ppm, a relaxation delay of 2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Utilize a proton-decoupled pulse sequence to obtain a spectrum with singlet peaks for each unique carbon atom. A wider spectral width (~220 ppm) is necessary.

Comparative ¹H NMR Analysis

The aromatic region of the ¹H NMR spectrum is particularly informative for differentiating these isomers. The chemical shifts and coupling patterns of the aromatic protons are highly sensitive to the electronic effects (inductive and resonance) of the bromo and nitro substituents.

CompoundAr-H Chemical Shifts (δ, ppm) & Coupling Patterns (Predicted)-CH₂- Signal (δ, ppm)
1: 2-(4-Bromo-3-nitrophenyl)acetic acid ~8.1 (d, J≈2 Hz), ~7.8 (d, J≈8 Hz), ~7.5 (dd, J≈8, 2 Hz)~3.8
2: 2-(2-Bromo-5-nitrophenyl)acetic acid ~8.3 (d, J≈2.5 Hz), ~8.0 (dd, J≈8.5, 2.5 Hz), ~7.6 (d, J≈8.5 Hz)~4.0
3: 2-(4-Bromo-2-nitrophenyl)acetic acid ~8.2 (d, J≈2 Hz), ~7.9 (dd, J≈8, 2 Hz), ~7.6 (d, J≈8 Hz)~4.1
4: 2-(2-Bromo-4-nitrophenyl)acetic acid ~8.4 (d, J≈2 Hz), ~8.1 (dd, J≈8.5, 2 Hz), ~7.8 (d, J≈8.5 Hz)~4.0
5: 2-(5-Bromo-2-nitrophenyl)acetic acid ~7.9 (d, J≈8.5 Hz), ~7.6 (dd, J≈8.5, 2 Hz), ~7.5 (d, J≈2 Hz)~4.1

Causality Behind Experimental Choices: The use of a high-field NMR spectrometer (≥400 MHz) is crucial for resolving the complex splitting patterns in the aromatic region. DMSO-d₆ is often a good solvent choice as it can solubilize the carboxylic acid and its acidic proton signal will be observable.

Comparative ¹³C NMR Analysis

The chemical shifts of the aromatic carbons are also diagnostic. The electron-withdrawing nitro group causes a significant downfield shift for the carbon it is attached to and the carbons ortho and para to it. The bromine atom also has a deshielding effect, though less pronounced.

CompoundAromatic C Chemical Shifts (δ, ppm) (Predicted Range)-CH₂- (δ, ppm)-COOH (δ, ppm)
1: 2-(4-Bromo-3-nitrophenyl)acetic acid 115-150~40~172
2: 2-(2-Bromo-5-nitrophenyl)acetic acid 120-150~42~171
3: 2-(4-Bromo-2-nitrophenyl)acetic acid 120-150~38~171
4: 2-(2-Bromo-4-nitrophenyl)acetic acid 120-150~42~171
5: 2-(5-Bromo-2-nitrophenyl)acetic acid 120-150~38~171

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy provides valuable information about the functional groups present in a molecule. While it may not be as definitive as NMR for isomer differentiation, it serves as a rapid and effective confirmation tool.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition: Collect the spectrum, typically over the range of 4000-400 cm⁻¹. A background spectrum should be recorded prior to the sample measurement.

Comparative IR Analysis

The key vibrational bands to analyze are those corresponding to the carboxylic acid O-H and C=O stretches, the nitro group N-O stretches, and the aromatic C-H and C-Br stretches.

Functional GroupCharacteristic Vibrational Frequency (cm⁻¹)
Carboxylic Acid O-H2500-3300 (broad)
Carboxylic Acid C=O1680-1720
Nitro N-O (asymmetric)1500-1560
Nitro N-O (symmetric)1340-1380
Aromatic C-H3000-3100
C-Br500-600

While the exact positions of these bands will be very similar for all isomers, subtle shifts can be observed due to the different electronic environments. For instance, the position of the C=O stretch can be influenced by the electronic nature of the phenyl ring.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is essential for confirming the molecular weight of the compound and can provide structural information through analysis of fragmentation patterns.

Experimental Protocol: Electrospray Ionization (ESI)-MS
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an ESI source.

  • Data Acquisition: Acquire the spectrum in both positive and negative ion modes.

Comparative MS Analysis

All isomers will exhibit the same molecular ion peak. For C₈H₆BrNO₄, the expected m/z for the molecular ion [M]⁻ in negative ion mode would be approximately 258.9 and 260.9, reflecting the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br in a ~1:1 ratio).

Fragmentation patterns, however, can differ. The loss of the carboxylic acid group (-COOH, 45 Da) or the nitro group (-NO₂, 46 Da) are common fragmentation pathways. The relative intensities of these fragment ions may vary depending on the stability of the resulting carbocations, which is influenced by the substituent positions.

IonExpected m/z (for ⁷⁹Br)
[M-H]⁻257.9
[M-H-COOH]⁻212.9
[M-H-NO₂]⁻211.9

Trustworthiness through Self-Validation: The presence of the characteristic bromine isotope pattern in the molecular ion peak provides an internal validation of the elemental composition.

Conclusion

The definitive spectroscopic characterization of 2-(4-Bromo-3-nitrophenyl)acetic acid and its structural isomers is a critical task in ensuring the quality and safety of chemical products, particularly in the pharmaceutical industry. While IR and MS provide essential confirmatory data on functional groups and molecular weight, NMR spectroscopy stands out as the most powerful technique for unambiguous isomer identification. The distinct chemical shifts and coupling patterns observed in the ¹H and ¹³C NMR spectra serve as unique fingerprints for each isomer. By employing a multi-technique approach as outlined in this guide, researchers and scientists can confidently elucidate the correct molecular structure, ensuring the integrity of their work.

References

  • PubChem. 2-(2-Bromo-4-nitrophenyl)acetic acid. National Center for Biotechnology Information. [Link]

  • NP-MRD. (4-hydroxy-3-nitrophenyl)acetic acid (NP0274026). Natural Products Magnetic Resonance Database. [Link]

  • National Center for Biotechnology Information. 2-(3-Bromo-4-methoxyphenyl)acetic acid. PubMed Central. [Link]

  • Google Patents. CN102718659A - Synthesis method of 4-bromo-2-nitrophenyl acetic acid.
  • NIST. NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

  • J&K Scientific. 2-(5-Bromo-2-nitrophenyl)acetic acid. [Link]

  • NIST. Welcome to the NIST WebBook. National Institute of Standards and Technology. [Link]

  • NextSDS. 2-(3-bromo-4-nitrophenyl)acetic acid — Chemical Substance Information. [Link]

  • PubChem. 3-Nitrophenylacetic acid. National Center for Biotechnology Information. [Link]

  • PubChem. (4-Nitrophenyl)acetic acid. National Center for Biotechnology Information. [Link]

  • NIST. The NIST Chemistry WebBook: A Chemical Data Resource on the Internet. National Institute of Standards and Technology. [Link]

  • NIST. NIST Chemistry WebBook - SRD 69. National Institute of Standards and Technology. [Link]

  • Journal of Chemical and Pharmaceutical Sciences. Computational Studies on 2-nitrophenyl acetic acid. [Link]

  • NIST. Acetic acid, 4-nitrophenyl ester. National Institute of Standards and Technology. [Link]

  • ResearchGate. 2-Bromo-4-nitroaniline. [Link]

  • AIST. Spectral Database for Organic Compounds, SDBS. National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • NIST. NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

  • ResearchGate. 13 C-NMR spectrum of N -(4-bromo-2-(2-pyridylcarbonyl)phenyl)-2-aminoacetamide. [Link]

  • Chemsrc. bromo-(4-nitro-phenyl)-acetic acid. [Link]

  • ChemicalCell. 2-(3-Bromo-4-Nitrophenyl)Acetic Acid CAS NO 90004-95-8. [Link]

  • ResearchGate. 1 H NMR spectrum of 3-(4-nitrophenyl)-3,4-dihydro-2H-benzo... [Link]

  • Wikipedia. (2-Nitrophenyl)acetic acid. [Link]

  • SpectraBase. Bromo-nitro-phenylthio-acetic acid, ethyl ester - Optional[13C NMR] - Chemical Shifts. [Link]

  • PubChemLite. 2-(2-bromo-4-nitrophenyl)acetic acid (C8H6BrNO4). [Link]

  • PubChemLite. 2-(5-fluoro-2-nitrophenyl)acetic acid (C8H6FNO4). [Link]

  • NIST. 2-Bromo-3'-nitroacetophenone. National Institute of Standards and Technology. [Link]

  • NIST. 4-Bromo-3'-nitroacetophenone. National Institute of Standards and Technology. [Link]

Sources

Validation

Comparing leaving group efficacy in 2-(4-Bromo-3-nitrophenyl)acetic acid derivatives

Comparative Guide to Leaving Group Efficacy in 2-(4-Halo-3-nitrophenyl)acetic Acid Derivatives for SNAr Methodologies As a Senior Application Scientist, selecting the optimal building block for functionalizing aromatic s...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide to Leaving Group Efficacy in 2-(4-Halo-3-nitrophenyl)acetic Acid Derivatives for SNAr Methodologies

As a Senior Application Scientist, selecting the optimal building block for functionalizing aromatic systems is a critical decision that impacts both reaction yield and scalability. 2-(4-Bromo-3-nitrophenyl)acetic acid and its halogenated analogs are highly versatile scaffolds in drug development, frequently utilized to synthesize functionalized phenylacetic acids, oxindoles, and complex heterocycles.

The presence of the strongly electron-withdrawing nitro group at the 3-position activates the adjacent 4-position towards Nucleophilic Aromatic Substitution (SNAr). However, the choice of the leaving group at this 4-position dictates the kinetic viability of the reaction. This guide objectively compares the 4-bromo derivative against its alternatives, providing mechanistic insights and field-proven experimental protocols.

Mechanistic Foundation: The "Element Effect"

To understand leaving group efficacy in these derivatives, we must first deconstruct the SNAr mechanism. Unlike aliphatic SN1 or SN2 reactions where carbon-halogen bond cleavage is the rate-determining step (making iodide the superior leaving group), SNAr proceeds via a two-step addition-elimination pathway[1]:

  • Addition (Rate-Determining): The nucleophile attacks the electron-poor aromatic ring, forming a resonance-stabilized carbanion intermediate known as the Meisenheimer complex[1].

  • Elimination (Fast): The leaving group departs, restoring aromaticity.

Because the initial addition step dictates the reaction kinetics, the electronegativity of the leaving group plays a paramount role. Highly electronegative atoms withdraw electron density via induction, drastically lowering the activation energy required for the nucleophile to attack[2]. This phenomenon, famously established as the "Element Effect," completely inverts the standard leaving group reactivity order to F >> Cl ≈ Br > I [3].

SNAr_Mechanism Substrate 2-(4-Bromo-3-nitrophenyl) acetic acid TS1 Rate-Determining Step (Nucleophilic Attack) Substrate->TS1 Nucleophile Nucleophile (e.g., Piperidine) Nucleophile->TS1 Meisenheimer Meisenheimer Complex (Carbanion Intermediate) TS1->Meisenheimer Activation Energy depends on Halogen TS2 Fast Step (Leaving Group Departure) Meisenheimer->TS2 Product Substituted Product + Bromide Ion TS2->Product

Fig 1: SNAr Addition-Elimination mechanism highlighting the rate-determining formation step.

Quantitative Comparison of Leaving Groups

The table below summarizes the relative efficacy of different halogens at the 4-position of the 3-nitrophenylacetic acid scaffold when reacted with a standard secondary amine (e.g., piperidine).

DerivativeLeaving GroupElectronegativity (Pauling)Relative SNAr Rate (Amine Nuc.)Typical Reaction TempPrimary Synthetic Utility
4-Fluoro -F3.98~3300x20–50 °CMild SNAr with weak/neutral nucleophiles.
4-Chloro -Cl3.164.3x80–120 °CCost-effective scale-up for strong nucleophiles.
4-Bromo -Br2.964.3x80–120 °CBalanced SNAr; orthogonal transition-metal coupling.
4-Iodo -I2.661x (Baseline)>100 °CMetal-catalyzed cross-couplings (Buchwald-Hartwig).

Note: Relative rate baseline adapted from classic kinetic studies of 2,4-dinitrophenyl halides[2].

Strategic Analysis: While the 4-fluoro derivative is vastly superior for pure SNAr kinetics, 2-(4-Bromo-3-nitrophenyl)acetic acid offers a strategic "Goldilocks" profile. The bromide leaving group provides sufficient SNAr reactivity under moderate heating, but uniquely acts as an excellent handle for transition-metal-catalyzed cross-couplings (e.g., Pd-catalyzed Buchwald-Hartwig aminations) if the target nucleophile is too weak for an uncatalyzed SNAr.

Self-Validating Experimental Workflows

To demonstrate the practical implications of leaving group efficacy, below are comparative, step-by-step methodologies for functionalizing the 4-position. These protocols are designed as self-validating systems, explaining the causality behind each procedural choice.

Protocol A: SNAr of 2-(4-Bromo-3-nitrophenyl)acetic acid with Piperidine
  • Step 1: Carboxylic Acid Protection (Critical Prerequisite)

    • Action: Convert the acetic acid moiety to a methyl ester using MeOH and catalytic H2SO4 prior to the SNAr step.

    • Causality: The free carboxylic acid (pKa ~4) will immediately protonate the piperidine nucleophile (pKa ~11), forming a non-nucleophilic piperidinium salt. Protection prevents this acid-base quenching, ensuring the nucleophile remains active.

  • Step 2: Solvent and Reagent Assembly

    • Action: Dissolve the esterified substrate (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF). Add Piperidine (2.5 eq).

    • Causality: DMF is a polar aprotic solvent. It lacks hydrogen-bond donors, meaning it cannot strongly solvate the nucleophilic lone pair of piperidine. This "naked" nucleophile state significantly accelerates the rate-determining addition step[2]. The excess piperidine acts as both the nucleophile and an acid scavenger for the generated HBr.

  • Step 3: Thermal Activation

    • Action: Heat the reaction mixture to 90 °C for 12–16 hours under an inert nitrogen atmosphere.

    • Causality: Because bromide is less electronegative than fluoride, it provides less inductive stabilization to the Meisenheimer transition state. Consequently, the enthalpy of activation ( ΔH‡ ) is higher, strictly requiring thermal energy to drive the reaction forward[4].

  • Step 4: Workup

    • Action: Quench with water, extract with Ethyl Acetate, wash with brine, dry over Na2SO4, and purify via silica gel chromatography.

Protocol B: Comparative SNAr with the 4-Fluoro Analog
  • Steps 1 & 2: Execute identical protection and dissolution steps as Protocol A.

  • Step 3: Ambient Temperature Reaction

    • Action: Stir the reaction mixture at 25 °C for 1–2 hours.

    • Causality: The highly electronegative fluorine atom strongly polarizes the C-F bond and inductively stabilizes the accumulating negative charge in the transition state[2]. This drastically lowers the activation barrier, allowing the reaction to proceed rapidly at room temperature without risking thermal degradation of sensitive functional groups.

Workflow Start Target: Functionalize C4 Position Decision1 Nucleophile Strength? Start->Decision1 StrongNuc Strong/Anionic (e.g., Thiolates) Decision1->StrongNuc High WeakNuc Weak/Neutral (e.g., Amines) Decision1->WeakNuc Low ChooseBr Use 4-Bromo Derivative (Sufficient reactivity) StrongNuc->ChooseBr ChooseF Use 4-Fluoro Derivative (Maximizes SNAr kinetics) WeakNuc->ChooseF Pure SNAr MetalCat Alternative: Pd-Catalyzed Cross-Coupling (4-Bromo) WeakNuc->MetalCat Cross-Coupling

Fig 2: Logical decision tree for selecting the optimal 3-nitrophenylacetic acid derivative.

References

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism.Master Organic Chemistry.
  • The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions.
  • The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions.
  • The “Element Effect” as a Criterion of Mechanism in Activated Aromatic Nucleophilic Substitution Reactions.Journal of the American Chemical Society.

Sources

Comparative

Gas chromatography (GC) purity validation for 2-(4-Bromo-3-nitrophenyl)acetic acid samples

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of validating the purity of heavily substituted, halogenated aromatic compounds. 2-(4-Bromo-3-nitrophenyl)acetic acid [1] is a prime exa...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of validating the purity of heavily substituted, halogenated aromatic compounds. 2-(4-Bromo-3-nitrophenyl)acetic acid [1] is a prime example of a challenging pharmaceutical intermediate. It possesses a highly polar carboxylic acid moiety, a bulky bromine atom, and a thermally labile nitro group.

This guide objectively compares three distinct Gas Chromatography (GC) methodologies for the purity validation of this compound, explaining the chemical causality behind each approach and establishing a self-validating protocol for the gold-standard method.

The Analytical Challenge: Why Standard GC Fails

Direct analysis of free carboxylic acids via standard capillary GC (e.g., 5% phenyl-methylpolysiloxane columns) is notoriously unreliable. The active hydrogen atom on the carboxyl group forms strong hydrogen bonds, leading to gas-phase dimerization and severe adsorption onto residual silanol groups within the column and glass liner. This manifests chromatographically as severe peak tailing, shifting retention times, and poor quantitative reproducibility[2].

To overcome this, analytical chemists must choose between passivating the stationary phase or masking the analyte's active hydrogen through chemical derivatization.

Methodological Comparison: Selecting the Optimal Workflow

Direct Injection on an Acid-Modified PEG Column (DB-FFAP)

The Mechanism: The Agilent DB-FFAP is a high-polarity, nitroterephthalic-acid-modified polyethylene glycol (PEG) column[2]. The acid modification passivates the column, reducing adsorption and enhancing peak symmetry for free fatty acids without requiring sample prep[2]. The Verdict (Suboptimal): While excellent for short-chain volatile fatty acids, DB-FFAP has a maximum thermal limit of 250°C[2]. 2-(4-Bromo-3-nitrophenyl)acetic acid is a heavy, halogenated aromatic compound with a high boiling point. Eluting it below 250°C results in excessively long retention times, severe band broadening, and poor limits of detection.

Methylation via BF3/Methanol (Esterification)

The Mechanism: Acid-catalyzed esterification converts the carboxylic acid into a highly volatile methyl ester. The Verdict (Acceptable but Harsh): While the resulting methyl ester yields sharp peaks on standard non-polar columns, the reaction requires highly toxic reagents, extended boiling times, and the harsh acidic conditions risk inducing side reactions with the sensitive nitro-aromatic ring.

Silylation via BSTFA + 1% TMCS (The Gold Standard)

The Mechanism: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful silyl donor that replaces the active hydrogen with a trimethylsilyl (TMS) group via nucleophilic attack[3]. This neutralizes the polarity, drastically lowers the boiling point, and enhances thermal stability[3]. The Verdict (Optimal): Because the bulky bromine and electron-withdrawing nitro group create steric hindrance, 1% Trimethylchlorosilane (TMCS) is added as a Lewis acid catalyst to drive the reaction to 100% completion[4][5]. The reaction is rapid, and the byproducts are highly volatile, preventing detector fouling[3].

Workflow A 2-(4-Bromo-3-nitrophenyl)acetic acid (Target Analyte) B Direct Injection (No Derivatization) A->B C Chemical Derivatization (Analyte Masking) A->C D DB-FFAP Column (Acid-Modified PEG) B->D E Silylation (BSTFA + 1% TMCS) C->E F Methylation (BF3/MeOH) C->F G Suboptimal: Peak Tailing & Band Broadening D->G H Gold Standard: Sharp Peaks, High Sensitivity E->H I Acceptable: Harsh/Toxic Reagents Required F->I

Fig 1. Methodological decision tree for GC analysis of aromatic carboxylic acids.

Quantitative Performance Data

The following table summarizes the experimental performance of the three methodologies when validating the purity of a 1.0 mg/mL 2-(4-Bromo-3-nitrophenyl)acetic acid sample.

Performance MetricDirect GC (DB-FFAP)Methylation (BF3/MeOH)Silylation (BSTFA + 1% TMCS)
Peak Asymmetry ( Tf​ ) 2.4 (Severe Tailing)1.15 (Good)1.02 (Excellent)
Chromatographic Resolution < 1.5 (Co-elution risk)> 2.0> 2.8 (Baseline)
Limit of Detection (LOD) 65 ppm12 ppm2 ppm
Required Elution Temp. > 250°C (Thermal risk)190°C175°C (Protects NO₂ group)
Sample Prep Time 0 mins60 mins30 mins
Reproducibility (RSD %) 8.5%3.2%0.8%

Self-Validating Experimental Protocol: Silylation GC-MS

To ensure absolute trustworthiness, a protocol cannot simply list steps; it must contain internal mechanisms to prove the chemistry worked. This protocol utilizes an internal standard (IS) to create a self-validating system .

Pathway S1 1. Sample Dissolution (Anhydrous Pyridine) S2 2. Reagent Addition (BSTFA + 1% TMCS) S1->S2 Moisture-free S3 3. Thermal Incubation (60°C for 30 min) S2->S3 Nucleophilic Attack S4 4. GC-MS Analysis (HP-5MS Column) S3->S4 TMS-Derivative

Fig 2. Step-by-step silylation workflow using BSTFA + 1% TMCS.

Step 1: Sample & Internal Standard Preparation
  • Action: Accurately weigh 5.0 mg of the 2-(4-Bromo-3-nitrophenyl)acetic acid sample and 1.0 mg of 4-Chlorophenylacetic acid (Internal Standard) into a 2 mL glass reaction vial.

  • Causality: The internal standard possesses a similar carboxylic acid moiety but elutes at a different retention time. It validates the derivatization efficiency and normalizes any variations in GC split-injection volumes.

Step 2: Solubilization in Anhydrous Environment
  • Action: Add 1.0 mL of strictly anhydrous pyridine to the vial and vortex until fully dissolved.

  • Causality: Pyridine acts as an acid scavenger to neutralize reaction byproducts. It must be anhydrous because the presence of water will rapidly hydrolyze both the moisture-sensitive BSTFA reagent and the resulting TMS-ester derivatives back into the free acid, destroying the quantitation[4].

Step 3: Catalyzed Derivatization
  • Action: Add 200 µL of BSTFA containing 1% TMCS to the vial[4][5]. Seal tightly with a PTFE-lined cap.

  • Causality: A minimum 2:1 molar excess of BSTFA ensures the reaction equilibrium is driven to completion[4]. Because the target analyte is sterically hindered by the bromine atom and electronically deactivated by the nitro group, the 1% TMCS acts as a critical Lewis acid catalyst to increase the silyl donor potential[5].

Step 4: Thermal Incubation
  • Action: Heat the sealed vial in a dry block at 60°C for 30 minutes[5].

  • Causality: While simple alcohols silylate at room temperature, sterically hindered carboxylic acids require elevated thermal energy to overcome the activation barrier[4]. 60°C is optimal as it drives the reaction without risking thermal decomposition of the nitro group.

Step 5: GC-MS Analysis & System Validation
  • Action: Inject 1.0 µL of the derivatized mixture into a GC-MS equipped with a 5% Phenyl-methylpolysiloxane column (e.g., HP-5MS).

  • Validation Check (The Trust Mechanism): Calculate the peak area ratio of the Target-TMS ester to the IS-TMS ester. If the absolute peak area of the internal standard drops by >10% between sequential runs, the system has flagged moisture contamination or inlet degradation. A stable ratio (RSD < 2%) mathematically proves the integrity of the purity validation.

References

  • Agilent DB-FFAP GC Column - Chrom Tech.
  • The Use of Derivatization Reagents for Gas Chrom
  • Derivatization Reactions and Reagents for Gas Chrom
  • 2-(4-Bromo-3-nitrophenyl)acetic acid - Sigma-Aldrich.
  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) - CAS 25561-30-2 - Longchang Extracts.

Sources

Safety & Regulatory Compliance

Safety

2-(4-Bromo-3-nitrophenyl)acetic acid proper disposal procedures

Operational Guide: Safe Handling and Disposal of 2-(4-Bromo-3-nitrophenyl)acetic acid 1. Chemical Profiling & Causality in Disposal Strategies As a specialized organic intermediate, 2-(4-Bromo-3-nitrophenyl)acetic acid (...

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Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Handling and Disposal of 2-(4-Bromo-3-nitrophenyl)acetic acid

1. Chemical Profiling & Causality in Disposal Strategies As a specialized organic intermediate, 2-(4-Bromo-3-nitrophenyl)acetic acid (CAS: 1261603-30-8) presents a unique triad of functional groups that dictate strict operational handling and disposal protocols. Understanding the causality behind these protocols is essential for laboratory safety, environmental stewardship, and regulatory compliance.

  • The Bromide (-Br) Substituent: The presence of a halogen atom strictly categorizes any solution containing this compound as a "Halogenated Organic Waste." During thermal destruction, the bromine atom converts into highly corrosive hydrogen bromide (HBr) gas. Segregating this from non-halogenated waste is not merely a regulatory formality; it ensures the waste is routed to a rotary kiln incinerator equipped with specialized caustic scrubbers designed to neutralize acid gases[1].

  • The Nitro (-NO2) Group: Nitroaromatics are inherently energy-rich and can act as oxidizers under specific conditions. Furthermore, the strongly electron-withdrawing nature of the nitro group makes the aromatic ring electron-deficient. This structural feature, combined with the halogen, renders the compound highly recalcitrant to standard aerobic biological wastewater treatment, necessitating thermal destruction over bioremediation[2].

  • The Acetic Acid (-CH2COOH) Moiety: As a weak organic acid, it can undergo rapid, exothermic neutralization reactions if inadvertently mixed with strong inorganic bases in a waste carboy. This necessitates pH verification prior to liquid waste consolidation.

2. Quantitative Hazard & Disposal Metrics To facilitate rapid decision-making, the critical operational parameters for 2-(4-Bromo-3-nitrophenyl)acetic acid are summarized below.

ParameterValue / DescriptionOperational Implication
CAS Number 1261603-30-8Must be explicitly listed on all hazardous waste manifests for tracking.
Hazard Statements H302, H315, H319, H335Dictates mandatory use of nitrile gloves, safety goggles, and fume hood handling[3].
Waste Classification Halogenated Organic WasteMust never be mixed with non-halogenated solvent streams to maintain proper BTU values[1].
Incompatibilities Strong bases, strong oxidizersSegregate physically in storage; verify pH before liquid waste consolidation.
Primary Disposal Route High-Temperature IncinerationRequires a commercial facility with HBr/NOx flue gas scrubbing capabilities[1].

3. Standard Operating Procedure: Waste Consolidation and Disposal This protocol is designed as a self-validating system. Each step includes a verification check to prevent procedural drift and ensure absolute safety during the disposal workflow.

Phase 1: Segregation and Compatibility Verification

  • Determine Physical State: Identify whether the waste is a pure solid (e.g., expired reagent, synthesis byproduct) or dissolved in an organic solvent (e.g., reaction mother liquor).

  • pH Validation (For Solutions): Before adding a solution containing 2-(4-Bromo-3-nitrophenyl)acetic acid to a bulk halogenated waste carboy, test a 1 mL aliquot with pH indicator paper. Validation: The pH must be neutral or slightly acidic. If the bulk container contains basic waste, do not mix, as an exothermic acid-base reaction will occur.

  • Stream Routing: Route all liquid waste exclusively to containers marked "Halogenated Organic Waste." Causality: Mixing with non-halogenated waste lowers the overall calorific value of the waste stream and violates environmental compliance for halogen destruction[1].

Phase 2: Containerization and Labeling

  • Solid Waste: Place contaminated solids (weighing paper, silica gel from chromatography, pure compound) into a chemically compatible, sealable polyethylene bag. Place this bag into a rigid, puncture-resistant secondary container.

  • Liquid Waste: Funnel solutions into a high-density polyethylene (HDPE) or glass carboy. Validation: Leave at least 20% headspace in the container to accommodate vapor pressure expansion due to temperature fluctuations.

  • Manifest Validation: Affix a hazardous waste label immediately. Validation: The label must explicitly state "2-(4-Bromo-3-nitrophenyl)acetic acid," the estimated mass/volume, the word "Halogenated," and the hazard codes (H302, H315, H319, H335)[3]. An incomplete label invalidates the container for commercial pickup.

Phase 3: Spill Response and Decontamination

  • Containment: In the event of a solid spill, do not sweep, as this generates inhalable dust that triggers the H335 (respiratory irritation) hazard[3]. Gently cover the spill with damp absorbent pads.

  • Collection: Use non-sparking tools to transfer the absorbent material into a solid hazardous waste container.

  • Surface Decontamination: Wash the affected area with a mild detergent solution, followed by a water rinse. Collect all rinse water as halogenated aqueous waste, as the compound's slight solubility will contaminate the water.

4. Downstream Processing: The Mechanics of Destruction Once the waste leaves the laboratory, it is subjected to highly controlled destruction. Researchers often ask why biological treatment (bioremediation) cannot be used for such organic compounds. The answer lies in the molecular structure. Nitroaromatic compounds resist aerobic degradation because the electron-withdrawing nitro groups prevent the necessary enzymatic oxidative attacks, and the presence of halogens further inhibits microbial activity[2].

Therefore, the only viable, EPA-compliant method is high-temperature rotary kiln incineration. The waste is injected into a kiln operating at temperatures exceeding 1000°C. At this temperature, the organic framework is completely oxidized to CO2 and H2O. The nitrogen from the nitro group is converted to nitrogen oxides (NOx), and the bromine is converted to HBr. The incinerator's exhaust is then passed through a wet scrubber system containing sodium hydroxide (NaOH), which neutralizes the HBr into harmless sodium bromide (NaBr) salts, ensuring no acidic gases are released into the atmosphere[1].

5. Disposal Workflow Visualization

G Start Waste Generation: 2-(4-Bromo-3-nitrophenyl)acetic acid State Determine Physical State Start->State Solid Solid Waste Collection (Double-bagged) State->Solid Pure Solid Liquid Liquid Waste Collection (Dissolved in Solvent) State->Liquid In Solution Verify Verify Compatibility (No strong bases/oxidizers) Solid->Verify Halogenated Route to: Halogenated Organic Waste (Due to Bromine) Liquid->Halogenated Halogenated->Verify Incinerate High-Temp Incineration (with HBr & NOx Scrubbers) Verify->Incinerate Final Disposal

Workflow for the classification and disposal of 2-(4-Bromo-3-nitrophenyl)acetic acid waste.

References

  • "875258-18-7|Ethyl 2-(4-bromo-3-nitrophenyl)acetate|BLD Pharm" - bldpharm.com.

  • "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes" - epa.gov.

  • "MuniRem® Technology – An On-Site Treatment Solution for Explosives and Heavy Metals in Wastewater" - munirem.com.

Handling

A Senior Application Scientist's Guide to Handling 2-(4-Bromo-3-nitrophenyl)acetic Acid

As researchers and scientists in drug development, our work with novel chemical entities demands the highest standards of safety and operational excellence. This guide provides essential, field-proven safety and logistic...

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Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists in drug development, our work with novel chemical entities demands the highest standards of safety and operational excellence. This guide provides essential, field-proven safety and logistical information for handling 2-(4-Bromo-3-nitrophenyl)acetic acid. While a specific Safety Data Sheet (SDS) for this compound is not widely available, a conservative approach based on the known hazards of its constituent chemical groups—a halogenated aromatic ring, a nitro group, and a carboxylic acid—is mandatory. This procedural guide is designed to build a self-validating system of safety for your laboratory.

Hazard Assessment: A Synthesis of Analogous Compound Data

The chemical structure of 2-(4-Bromo-3-nitrophenyl)acetic acid suggests a multi-faceted hazard profile. Data from structurally similar compounds, such as nitrophenols, bromoacetic acid, and other nitrophenylacetic acids, inform our risk assessment.

  • Acute Toxicity: Related compounds are classified as harmful or toxic if swallowed, in contact with skin, or if inhaled.[1][2] Accidental ingestion may lead to serious health damage.[3]

  • Skin and Eye Irritation/Corrosion: The presence of the acetic acid moiety, combined with data from analogous halogenated and nitrated compounds, indicates a high potential for skin irritation and serious eye irritation or damage.[2][3][4][5] Bromoacetic acid, a related structure, is known to cause severe skin burns and eye damage.

  • Respiratory Irritation: Inhalation of dusts may cause respiratory tract irritation.[5][6][7] All handling of the solid compound must be performed in a manner that avoids dust generation.[7][8]

  • Systemic Effects: Aromatic nitro compounds are associated with the risk of methemoglobinemia, a condition that reduces the blood's ability to carry oxygen, following absorption.[3][9]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE approach is non-negotiable to minimize exposure. Engineering controls, such as a chemical fume hood, are the primary barrier, with PPE serving as the essential final barrier.

PPE CategoryItemSpecifications and Rationale
Eye and Face Chemical Safety Goggles & Face ShieldChemical splash goggles with side protection are mandatory.[1][9] A face shield worn over goggles is required when there is a significant risk of splashing.[10][11]
Hand Chemical-Resistant GlovesWear suitable chemical protection gloves tested according to EN 374.[1] Nitrile gloves are a common choice, but for prolonged contact or immersion, consult the manufacturer's resistance guide.[12][13] Double gloving may be appropriate.[14]
Body Flame-Resistant Lab CoatA fully buttoned, flame-resistant lab coat is required to protect skin from spills and prevent clothing contamination.[8][12]
Respiratory NIOSH-Approved RespiratorRequired when handling the powder outside of a certified chemical fume hood or if dust generation is unavoidable.[8][12] Use a respirator with appropriate particulate filters (e.g., N95 or P3).[11]
Feet Closed-Toe ShoesClosed-toe, chemical-resistant shoes must be worn to protect feet from potential spills.[8][12]

Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a strict, methodical workflow is critical. Every step, from receiving the compound to decontaminating your workspace, must be deliberate and precise.

Experimental Workflow for Handling 2-(4-Bromo-3-nitrophenyl)acetic Acid

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling & Disposal Phase cluster_disposal Waste Management prep_ppe 1. Don PPE (Gloves, Goggles, Lab Coat) prep_hood 2. Verify Fume Hood Functionality prep_materials 3. Prepare Workspace (Bench Paper, Spill Kit) handle_weigh 4. Weigh Compound (Use Draft Shield) handle_dissolve 5. Prepare Solution (Add Solvent Slowly) handle_weigh->handle_dissolve clean_tools 6. Decontaminate Tools & Glassware handle_dissolve->clean_tools clean_waste 7. Segregate Waste (Halogenated Organic) clean_tools->clean_waste clean_ppe 8. Doff & Dispose PPE (Contaminated Gloves) clean_waste->clean_ppe disp_container 10. Use Labeled Halogenated Waste Container clean_waste->disp_container clean_wash 9. Wash Hands Thoroughly clean_ppe->clean_wash disp_log 11. Log Waste in Inventory disp_container->disp_log disp_pickup 12. Arrange for EHS Pickup disp_log->disp_pickup

Caption: Workflow for safe handling of 2-(4-Bromo-3-nitrophenyl)acetic acid.

Protocol Steps:
  • Preparation :

    • Before handling, ensure that an eyewash station and safety shower are immediately accessible and operational.[8]

    • Don all required PPE as specified in the table above.

    • Prepare the work area, preferably within a certified chemical fume hood, by lining the surface with absorbent bench paper.[8]

  • Weighing and Transfer (Solid) :

    • All handling of the solid compound must occur within a chemical fume hood to prevent inhalation of dust.[13]

    • Use an analytical balance with a draft shield to minimize air currents.

    • Use a micro-spatula to carefully transfer the powder, avoiding the creation of dust.[8]

  • Solution Preparation :

    • Place the receiving vessel containing the weighed solid inside the fume hood.

    • Slowly add the desired solvent to the solid to prevent splashing.[8]

    • If agitation is needed, cap the container and gently swirl or use a magnetic stirrer at a low speed.

  • Post-Handling Decontamination :

    • Thoroughly clean any equipment that came into contact with the compound using an appropriate solvent (e.g., ethanol, acetone).

    • Collect this cleaning solvent as hazardous waste in the designated halogenated waste stream.[8]

    • Wipe down the work surface within the fume hood. Dispose of the contaminated bench paper as solid hazardous waste.

Disposal Plan: Ensuring Compliant Waste Management

Improper disposal is a serious safety and regulatory violation. Due to the presence of bromine, 2-(4-Bromo-3-nitrophenyl)acetic acid must be treated as halogenated organic waste .

  • Waste Segregation :

    • NEVER mix halogenated waste with non-halogenated organic waste.[11][13]

    • NEVER dispose of this chemical down the drain.[5][13]

    • Keep aqueous waste, acids, bases, and oxidizers separate from this waste stream.[15]

  • Container Management :

    • Use a designated, clearly labeled hazardous waste container for "Halogenated Organic Waste".[11][16] The container must be made of a compatible material (e.g., polyethylene) and have a tight-fitting lid.[11][15]

    • The label must include the words "Hazardous Waste" and the full chemical name of all contents.[11][15]

  • Storage and Disposal :

    • Store the sealed waste container in a designated, cool, and well-ventilated satellite accumulation area, away from heat or ignition sources.[11]

    • Arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service.[5][15]

Emergency Procedures: Immediate and Corrective Actions

In Case of Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4][7][17] Seek immediate medical attention.[18]

  • Eye Contact: Immediately rinse cautiously with plenty of water for at least 15 minutes, also under the eyelids.[4][17] Remove contact lenses if present and easy to do.[4][17] Seek immediate medical attention.[18]

  • Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration.[4][7][17] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[18] Rinse the mouth with water. If the person is conscious, give two glasses of water to drink. Seek immediate medical attention.[7]

In Case of a Spill:

  • For small spills within a fume hood, absorb the material with an inert, dry absorbent (e.g., vermiculite, sand).

  • Carefully scoop the absorbed material into a designated, sealed container for disposal as hazardous waste.[7][15]

  • Decontaminate the area with a suitable solvent, followed by soap and water.[15] Collect all cleaning materials as hazardous waste.[11]

  • For large spills or any spill outside of a fume hood, evacuate the area, secure it, and contact your institution's EHS team immediately.[19]

References

  • Personal protective equipment for handling 9-(4-Nitrophenyl)-9H-carbazole. Benchchem.
  • Safety D
  • HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE. NJ.gov.
  • SAFETY D
  • ethyl 2-(4-bromo-3-nitrophenyl)
  • Essential Safety and Operational Guidance for 2-Ethyl-4-nitrophenol. Benchchem.
  • SAFETY D
  • Proper Disposal of 2-Bromo-3'-nitroacetophenone: A Guide for Labor
  • Chemical Safety: Personal Protective Equipment. University of California, Santa Cruz.
  • Halogenated Organic Liquids - Standard Oper
  • SAFETY D
  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. Chemistry LibreTexts.
  • Safety D
  • Halogenated Solvents. Washington State University Environmental Health & Safety.
  • Safety D
  • SAFETY D
  • 2-(4-Nitrophenyl)acetic acid(104-03-0). ChemicalBook.
  • PSFC Halogenated Solvents. MIT Plasma Science and Fusion Center.
  • SAFETY D
  • Proper Disposal of 2-(4-Bromo-3-methoxyphenyl)
  • 2-(3-bromo-4-nitrophenyl)
  • Organic Acid Standard Operating Procedure. University of Washington.
  • 4-Nitrophenylacetic acid. Santa Cruz Biotechnology.
  • SAFETY D

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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